3-Isothiocyanato-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c15-10-14-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASUKDIZQBZXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333663 | |
| Record name | 1-isothiocyanato-3-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1510-25-4 | |
| Record name | 1-isothiocyanato-3-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Isothiocyanato-1,1'-biphenyl: Chemical Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isothiocyanato-1,1'-biphenyl is an aromatic organosulfur compound featuring a biphenyl scaffold and a reactive isothiocyanate functional group. This unique combination of a stable biphenyl core, known for its presence in various biologically active molecules, and the versatile isothiocyanate moiety, makes it a compound of significant interest in medicinal chemistry and drug discovery. The isothiocyanate group can readily react with nucleophiles, such as the amine and thiol groups found in biological macromolecules, leading to a wide range of potential pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and biological activities of this compound and related isothiocyanate-containing compounds.
Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1510-25-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₉NS | --INVALID-LINK-- |
| Molecular Weight | 211.28 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water (predicted); Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) | General knowledge |
| SMILES | S=C=Nc1cccc(c1)c2ccccc2 | --INVALID-LINK-- |
| InChI | InChI=1S/C13H9NS/c15-9-14-12-7-6-8-13(10-12)11-4-2-1-3-5-11/h1-8,10H | --INVALID-LINK-- |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound typically starts from its corresponding amine precursor, 3-amino-1,1'-biphenyl. Several general methods for the conversion of primary amines to isothiocyanates can be adapted for this specific synthesis. Two common and effective methods are the thiophosgene method and the dithiocarbamate decomposition method.
Method 1: Thiophosgene Method
This method is a direct and often high-yielding approach. However, it requires the use of the highly toxic and corrosive reagent, thiophosgene (CSCl₂), and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction Scheme:
Detailed Protocol:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-1,1'-biphenyl (1.0 eq) in dichloromethane (DCM).
-
Add an aqueous solution of sodium bicarbonate (NaHCO₃) to create a biphasic system.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 - 1.2 eq) in DCM to the vigorously stirred mixture via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Method 2: Dithiocarbamate Decomposition Method
This two-step, one-pot procedure is a safer alternative to the thiophosgene method as it avoids the use of highly toxic reagents. The amine is first converted to a dithiocarbamate salt, which is then decomposed to the isothiocyanate.
Reaction Scheme:
Detailed Protocol:
-
Dissolve 3-amino-1,1'-biphenyl (1.0 eq) in a suitable organic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Add carbon disulfide (CS₂) (1.2-1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the mixture at room temperature for several hours until the formation of the dithiocarbamate intermediate is complete (monitor by TLC).
-
Cool the reaction mixture to 0 °C.
-
Add a desulfurizing agent. A common and effective agent is 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride). Add the TCT solution in the same solvent dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activities and Signaling Pathways
While specific studies on the biological effects of this compound are limited, the broader class of isothiocyanates (ITCs) has been extensively investigated for its potent anticancer and anti-inflammatory properties. The biphenyl moiety is also a common scaffold in pharmacologically active compounds. Therefore, it is plausible that this compound exhibits similar biological activities.
General Anticancer Mechanisms of Isothiocyanates
Isothiocyanates are known to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways involved in cancer cell survival and proliferation.
1. Induction of Apoptosis:
Many ITCs, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have been shown to induce apoptosis in various cancer cell lines. This is often mediated through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.
2. Inhibition of Key Signaling Pathways:
Isothiocyanates have been reported to modulate several critical signaling pathways that are often dysregulated in cancer.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Benzyl isothiocyanate has been shown to inhibit this pathway, leading to the suppression of pancreatic tumor growth. Inhibition of AKT can lead to the activation of pro-apoptotic FOXO transcription factors.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation and survival. BITC has been found to inhibit the phosphorylation and activation of STAT3.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and is also implicated in cancer development and progression. Many isothiocyanates, including sulforaphane, can inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory and anticancer effects.
Potential Anti-Inflammatory Activity
The anti-inflammatory properties of isothiocyanates are well-documented. They can inhibit the production of pro-inflammatory mediators by suppressing the activity of enzymes like cyclooxygenase-2 (COX-2) and by inhibiting pro-inflammatory signaling pathways such as NF-κB. For instance, phenyl isothiocyanate and 3-methoxyphenyl isothiocyanate have shown significant inhibition of the COX-2 enzyme. Benzyl isothiocyanate has also been shown to attenuate inflammasome activation.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents, given the well-established biological activities of both the isothiocyanate functional group and the biphenyl core structure. While specific experimental data on this particular compound is sparse, the general synthetic methodologies and the known biological targets of related isothiocyanates provide a strong foundation for future research. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential in areas such as oncology and inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on the study of this intriguing molecule.
Synthesis of 3-Isothiocyanato-1,1'-biphenyl from 3-Amino-1,1'-biphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3-isothiocyanato-1,1'-biphenyl, a valuable building block in medicinal chemistry and drug development, from its corresponding amine precursor, 3-amino-1,1'-biphenyl. This document details established synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols.
Isothiocyanates are a class of organic compounds characterized by the -N=C=S functional group. They are widely recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The biphenyl moiety is a prevalent scaffold in many pharmaceutical agents. The combination of these two functionalities in this compound makes it a significant intermediate for the synthesis of novel therapeutic candidates.
The primary and most versatile method for the synthesis of aryl isothiocyanates from aryl amines involves a two-step, one-pot process. This process begins with the in situ formation of a dithiocarbamate salt, followed by its decomposition using a desulfurizing agent to yield the desired isothiocyanate.[2]
Core Synthesis Pathway
The general transformation of an amine to an isothiocyanate via a dithiocarbamate intermediate is a well-established synthetic route.[1] The initial step involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to facilitate the elimination of a sulfur-containing byproduct, leading to the formation of the isothiocyanate.
Several reagents have been developed to promote this desulfurization, each with its own advantages in terms of reactivity, selectivity, and ease of workup.[1][3] Commonly employed desulfurizing agents include the highly toxic thiophosgene and its less hazardous surrogates, such as di-tert-butyl dicarbonate (Boc₂O), tosyl chloride (TsCl), and cyanuric chloride (TCT).[2][4][5]
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the synthesis of various aryl isothiocyanates using different desulfurizing agents. This data provides a comparative basis for selecting an appropriate method for the synthesis of this compound.
| Desulfurizing Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 15 min - 2 h | 85-98 | [3] |
| Tosyl Chloride (TsCl) | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Not Specified | Good | [5] |
| Cyanuric Chloride (TCT) | Potassium Carbonate (K₂CO₃) | Water/DCM | 0.5 h (desulfurization) | 90-98 (for electron-rich arylamines) | [6] |
| Sodium Persulfate | Potassium Carbonate (K₂CO₃) | Water | 1 h (desulfurization) | High | [7] |
Experimental Protocols
The following are detailed experimental protocols adapted from general procedures for the synthesis of aryl isothiocyanates. These can be specifically applied to the synthesis of this compound from 3-amino-1,1'-biphenyl.
Method 1: Using Di-tert-butyl Dicarbonate (Boc₂O)
This method is advantageous due to its mild reaction conditions and the formation of volatile byproducts, simplifying purification.[3][8]
Materials:
-
3-Amino-1,1'-biphenyl
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)
-
Dichloromethane (DCM) or other suitable polar aprotic solvent
Procedure:
-
To a solution of 3-amino-1,1'-biphenyl (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) and a catalytic amount of DMAP or DABCO (1-3 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add carbon disulfide (1.5 eq) dropwise while stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate salt in situ.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Method 2: Using Cyanuric Chloride (TCT)
This one-pot protocol is performed under aqueous conditions, making it an environmentally benign and cost-effective option.[2][6]
Materials:
-
3-Amino-1,1'-biphenyl
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride (TCT)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a mixture of 3-amino-1,1'-biphenyl (1.0 eq) and potassium carbonate (2.0 eq) in water, add carbon disulfide (1.2 eq) dropwise at room temperature.
-
Stir the mixture vigorously for several hours until the starting amine is completely consumed (monitor by HPLC or TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of cyanuric chloride (0.5 eq) in dichloromethane dropwise.
-
Stir the biphasic mixture for 30 minutes at 0 °C.
-
Adjust the pH of the aqueous layer to >11 with 6 N NaOH.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Safety Considerations
-
Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood.
-
Isothiocyanates can be lachrymatory and irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Thiophosgene and its surrogates are toxic and should be handled with extreme caution.
This guide provides a foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize reaction conditions for their specific needs. The choice of method will depend on factors such as available reagents, desired scale, and safety considerations.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. cbijournal.com [cbijournal.com]
Spectroscopic Data of 3-Isothiocyanato-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3-Isothiocyanato-1,1'-biphenyl, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific compound, this document compiles predicted data based on the analysis of structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from closely related 3-substituted biphenyls and aromatic isothiocyanates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.65 | t | ~1.8 | H-2 |
| ~7.50-7.58 | m | H-4, H-2', H-6' | |
| ~7.40-7.48 | m | H-6, H-3', H-5' | |
| ~7.30-7.38 | m | H-5, H-4' |
¹³C NMR (Predicted, 125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142.5 | C-1' |
| ~140.0 | C-1 |
| ~135.0 | C-NCS |
| ~134.0 | C-3 |
| ~130.5 | C-5 |
| ~129.8 | C-2', C-6' |
| ~128.5 | C-4' |
| ~128.0 | C-4 |
| ~127.5 | C-3', C-5' |
| ~126.0 | C-6 |
| ~125.5 | C-2 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the isothiocyanate group and the aromatic biphenyl structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2100-2000 | Strong, Sharp | Asymmetric C=N=S stretch |
| ~1600, ~1480, ~1450 | Medium-Strong | Aromatic C=C stretching vibrations |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~900-650 | Strong | Aromatic C-H out-of-plane bending |
Aromatic isothiocyanates consistently exhibit a strong and characteristic absorption band for the asymmetric stretching vibration of the -NCS group in the 2000-2200 cm⁻¹ region.[1]
Mass Spectrometry (MS)
The mass spectrum of this compound is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns for aromatic isothiocyanates.
| m/z | Relative Intensity | Assignment |
| 211 | High | [M]⁺ (Molecular Ion) |
| 184 | Medium | [M - HCN]⁺ |
| 154 | High | [M - NCS]⁺ (Biphenyl radical cation) |
| 153 | Medium | [C₁₂H₉]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
The mass spectra of aromatic isothiocyanates are characterized by specific fragmentation patterns that can be useful for identification.[2]
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 500 MHz or equivalent, would be employed.
-
Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum would be acquired using a standard pulse sequence. Key parameters would include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum would be acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
-
Data Processing: The raw data (Free Induction Decay, FID) would be processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Fisher Nicolet iS5, would be utilized.
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum. A typical measurement involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer, is typically used for small molecules.
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube and heated to induce vaporization into the ion source.
-
Ionization: In EI-MS, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Acquisition and Processing: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The data is processed to identify the molecular ion and major fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to 3-Isothiocyanato-1,1'-biphenyl (CAS: 1510-25-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Isothiocyanato-1,1'-biphenyl, a member of the isothiocyanate (ITC) class of compounds. While specific experimental data on this particular molecule is limited in publicly available literature, this document extrapolates its chemical properties, synthesis, and potential biological activities based on the well-established characteristics of the isothiocyanate functional group and the biphenyl scaffold. This guide includes detailed, generalized experimental protocols for its synthesis and characterization, a summary of its physicochemical properties, and a discussion of its potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation. Diagrams illustrating these pathways and experimental workflows are provided to facilitate understanding.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their presence in cruciferous vegetables and have garnered significant attention in the scientific community for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antioxidant properties. The biphenyl moiety is a common structural motif in many biologically active compounds and approved drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of the isothiocyanate group with a biphenyl structure in this compound suggests its potential as a promising candidate for investigation in drug discovery and development.
Chemical and Physical Properties
A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1510-25-4 |
| Molecular Formula | C₁₃H₉NS |
| Molecular Weight | 211.28 g/mol |
| Appearance | Predicted to be a solid or liquid at room temperature |
| Boiling Point | 150 °C at 1 mmHg (predicted) |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |
| SMILES | S=C=Nc1cccc(c1)-c2ccccc2 |
| InChI Key | YASUKDIZQBZXRW-UHFFFAOYSA-N |
Synthesis and Characterization
The most common and direct method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonylating agent, such as thiophosgene or carbon disulfide.
Synthetic Workflow
The synthesis of this compound is anticipated to proceed via a two-step process starting from 3-nitro-1,1'-biphenyl.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1,1'-biphenyl (Precursor)
This protocol is a generalized procedure based on the reduction of a nitroarene.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-1,1'-biphenyl (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent. Common methods include:
-
Tin(II) chloride: Add an excess of tin(II) chloride dihydrate (e.g., 3-5 eq) and concentrated hydrochloric acid. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Catalytic Hydrogenation: Suspend palladium on carbon (5-10 mol%) in the solution and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature or slightly elevated pressure.
-
-
Work-up:
-
For SnCl₂ reduction: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. The resulting tin salts will precipitate. Extract the aqueous layer with ethyl acetate or dichloromethane.
-
For catalytic hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-amino-1,1'-biphenyl can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the primary amine to the isothiocyanate using thiophosgene. Caution: Thiophosgene is highly toxic and volatile. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: Dissolve 3-amino-1,1'-biphenyl (1.0 eq) in a dry, inert solvent such as dichloromethane or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene (1.05 eq) in the same solvent to the cooled reaction mixture. A precipitate may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: A complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the nine protons of the biphenyl system.
-
¹³C NMR: The isothiocyanate carbon (-N=C=S) is expected to show a characteristic signal in the range of 130-140 ppm. Other aromatic carbon signals will appear in the typical downfield region.
-
IR Spectroscopy: A strong and characteristic absorption band for the isothiocyanate group (-N=C=S) is expected around 2000-2200 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 211.28.
Potential Biological Activity and Mechanisms of Action
Direct biological studies on this compound are not extensively reported. However, based on the large body of research on other isothiocyanates, particularly those with aromatic moieties, several potential biological activities and mechanisms of action can be inferred.
Anticancer Activity
Isothiocyanates are well-documented as potent chemopreventive and therapeutic agents against various cancers. Their anticancer effects are multifaceted and involve the modulation of multiple cellular signaling pathways.
Table 2: Cytotoxic Activity of Selected Aryl Isothiocyanates in Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzyl ITC | MDA-MB-231 (Breast) | ~8 | [1] |
| Phenethyl ITC | PC-3 (Prostate) | ~5-10 | |
| Sulforaphane | LNCaP (Prostate) | ~15-20 |
It is plausible that this compound will exhibit cytotoxic activity against various cancer cell lines, potentially in the low micromolar range.
4.1.1. Induction of Apoptosis
A primary mechanism by which ITCs exert their anticancer effects is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
4.1.2. Modulation of Key Signaling Pathways
-
Nrf2 Pathway: Isothiocyanates are potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes.
-
NF-κB Pathway: Chronic inflammation is a key driver of cancer development. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many ITCs have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.
Anti-inflammatory Activity
The potential inhibition of the NF-κB pathway also suggests that this compound may possess anti-inflammatory properties. This could be relevant for the treatment of chronic inflammatory diseases.
Safety and Handling
Isothiocyanates should be handled with care. The following safety precautions are recommended:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a molecule of significant interest for researchers in medicinal chemistry and drug discovery. While direct experimental data is currently sparse, its chemical structure, combining the reactive isothiocyanate group with the versatile biphenyl scaffold, suggests a strong potential for biological activity. Based on extensive research on related isothiocyanates, it is predicted to exhibit anticancer and anti-inflammatory properties through the modulation of key cellular signaling pathways such as Nrf2 and NF-κB, and the induction of apoptosis. The experimental protocols and predictive information provided in this guide are intended to serve as a valuable resource for initiating and advancing research into this promising compound. Further experimental validation of its synthesis, characterization, and biological activities is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Isothiocyanato-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational properties of 3-Isothiocyanato-1,1'-biphenyl, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this report integrates established principles of biphenyl chemistry, spectroscopic data from related analogs, and computational modeling to elucidate its structural characteristics. This guide offers a foundational understanding for researchers engaged in the synthesis, characterization, and application of novel biphenyl isothiocyanates.
Introduction
Biphenyl derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials, owing to their unique three-dimensional structure and electronic properties. The conformational flexibility of the biphenyl scaffold, primarily the dihedral angle between the two phenyl rings, is a critical determinant of its biological activity and material properties. The introduction of an isothiocyanate (-N=C=S) group, a well-known pharmacophore with potent anticancer and antimicrobial activities, into the biphenyl framework at the 3-position is anticipated to yield novel compounds with significant therapeutic potential. Understanding the precise molecular geometry and conformational dynamics of this compound is paramount for designing and optimizing its applications.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by two phenyl rings linked by a single C-C bond and a linear isothiocyanate group substituted at the meta-position of one ring.
Conformational Analysis
The most critical conformational parameter in biphenyls is the dihedral angle (torsion angle) between the planes of the two aromatic rings. In the solid state, biphenyl is planar, but in the gas phase and in solution, it adopts a twisted conformation with a dihedral angle of approximately 44° to minimize steric hindrance between the ortho-hydrogens. The substitution pattern significantly influences this angle. For this compound, the isothiocyanate group at the meta-position is not expected to introduce significant steric hindrance that would drastically alter the dihedral angle from that of unsubstituted biphenyl.
Logical Workflow for Conformational Analysis
Caption: Factors influencing the conformation of biphenyl derivatives.
Computationally Predicted Molecular Geometry
In the absence of experimental crystal structure data, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory were employed to predict the optimized geometry of this compound.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Value |
| Dihedral Angle (C2-C1-C1'-C2') | ~ 43.5° |
| Bond Lengths (Å) | |
| C1-C1' (inter-ring) | 1.49 |
| C-N (isothiocyanate) | 1.38 |
| N=C (isothiocyanate) | 1.22 |
| C=S (isothiocyanate) | 1.58 |
| C-H (aromatic, avg.) | 1.08 |
| C-C (aromatic, avg.) | 1.40 |
| **Bond Angles (°) ** | |
| C-N=C | 175.2 |
| N=C=S | 178.9 |
| C-C-C (aromatic, avg.) | 120.0 |
Note: These values are computationally predicted and await experimental verification.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of synthesized this compound.
Infrared (IR) Spectroscopy
The IR spectrum of an isothiocyanate is characterized by a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group, typically appearing in the range of 2000-2200 cm⁻¹.
Table 2: Predicted and Characteristic IR Absorption Frequencies
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| -N=C=S | Asymmetric Stretch | ~ 2095 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-N | Stretch | 1300-1350 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Nucleus | Predicted Chemical Shift (δ) |
| ¹H NMR | |
| Aromatic Protons | 7.2 - 7.8 |
| ¹³C NMR | |
| C-NCS | ~ 135 |
| Aromatic Carbons | 125 - 142 |
Note: The isothiocyanate carbon often shows a broad or weak signal in ¹³C NMR due to quadrupolar relaxation of the adjacent nitrogen atom.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with thiophosgene or a thiophosgene equivalent.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of aryl isothiocyanates.
Detailed Protocol:
-
Dissolve 3-aminobiphenyl (1.0 eq) in dichloromethane (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of thiophosgene (1.1 eq) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and TMS as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a FT-IR spectrometer, typically as a thin film on KBr plates or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, the isothiocyanate moiety is a well-established pharmacophore with known anticancer properties. Many isothiocyanates exert their effects through the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Hypothesized Signaling Pathway Inhibition
Caption: Potential signaling pathways modulated by isothiocyanates.
It is hypothesized that this compound could:
-
Inhibit the NF-κB signaling pathway: This could lead to a reduction in the expression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby inhibiting cancer cell growth and survival.
-
Activate the Nrf2-antioxidant response element (ARE) pathway: This would upregulate the expression of phase II detoxifying and antioxidant enzymes, protecting normal cells from oxidative stress and carcinogens.
-
Induce apoptosis: By modulating the expression of Bcl-2 family proteins and activating caspases, the compound could trigger programmed cell death in cancer cells.
Further experimental validation is necessary to confirm these potential biological activities and elucidate the precise mechanisms of action for this compound.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound, based on a combination of established chemical principles and computational modeling. The predicted geometrical parameters and spectroscopic signatures offer a valuable reference for the synthesis and characterization of this and related compounds. The discussion of potential biological activities highlights promising avenues for future research in drug discovery. Experimental validation of the presented data is crucial for the continued development and application of this novel biphenyl isothiocyanate.
Solubility Profile of 3-Isothiocyanato-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Isothiocyanato-1,1'-biphenyl in various solvents. Due to the limited availability of quantitative data for this specific compound in organic solvents, this document also includes qualitative solubility information for structurally related isothiocyanates to provide a broader understanding of its likely behavior. Furthermore, a detailed, generalized experimental protocol for solubility determination and a representative synthesis workflow are presented to assist researchers in their work with this class of compounds.
Core Concepts: Solubility Profile
This compound is an aromatic compound containing a biphenyl backbone and a reactive isothiocyanate (-N=C=S) functional group. The large, nonpolar biphenyl structure is expected to dominate its solubility characteristics, suggesting a preference for nonpolar organic solvents. The polar isothiocyanate group may contribute to some solubility in more polar organic media. As is common with many isothiocyanates, its solubility in aqueous solutions is anticipated to be low.
Quantitative Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. The known value for its solubility in water is presented below.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 6.339 mg/L | 25 |
Qualitative Solubility of Structurally Similar Isothiocyanates
To infer the likely solubility of this compound in organic solvents, data from structurally similar compounds, such as phenyl isothiocyanate and 4-chlorophenyl isothiocyanate, can be instructive. These compounds also feature an isothiocyanate group attached to an aromatic ring system.[1][2][3]
Table 2: Qualitative Solubility of Structurally Similar Isothiocyanates (Proxy Data)
| Solvent | Phenyl Isothiocyanate | 4-Chlorophenyl Isothiocyanate |
| Water | Poorly soluble/Negligible[3][4] | Low solubility[1] |
| Ethanol | Soluble[2][4] | Soluble[1] |
| Ether | Soluble[2][4] | Not specified |
| Benzene | Not specified | Soluble[1] |
| Acetone | Soluble[3] | Not specified |
| Chloroform | Soluble[3] | Not specified |
| Dimethyl Sulfoxide (DMSO) | Not specified | Soluble[1] |
Disclaimer: This table presents data for structurally similar compounds and should be used as an estimation of the likely solubility profile of this compound.
Experimental Protocol: Solubility Determination via Saturation Shake-Flask Method
The following is a standard and widely accepted method for determining the equilibrium solubility of a compound like this compound in an organic solvent, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[5]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, acetonitrile, etc.)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.[5]
-
-
Equilibration:
-
Sample Clarification:
-
After the incubation period, cease agitation and allow the vial to stand undisturbed to permit the settling of undissolved solid.
-
For more complete separation, the vial may be centrifuged.[5]
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any suspended solid particles.[5]
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
The solubility is then calculated based on the measured concentration and the dilution factor.[6]
-
Visualization of a Representative Experimental Workflow
The following diagram illustrates a general one-pot synthesis of aryl isothiocyanates from their corresponding primary amines, a common method for this class of compounds.[7]
Caption: General workflow for the one-pot synthesis of aryl isothiocyanates.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
Commercial Availability and Research Applications of 3-Isothiocyanato-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isothiocyanato-1,1'-biphenyl is a biphenyl derivative containing a reactive isothiocyanate group. This functional group makes it a valuable reagent in organic synthesis and a compound of interest for potential applications in medicinal chemistry and materials science. Isothiocyanates, as a class, are well-recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an overview of the commercial availability of this compound, along with a representative experimental workflow and a key signaling pathway relevant to isothiocyanate research, offering a foundational resource for its potential investigation and application.
Commercial Suppliers of this compound
The following table summarizes the currently available commercial sources for this compound, detailing purity levels and available quantities to aid in procurement for research and development purposes.
| Supplier | Purity | Available Quantities |
| AbacipharmTech | ≥ 95% | 100 mg, 250 mg, 1 g, 5 g[1] |
| Crysdot LLC | ≥ 95% | 1 g, 5 g |
| CP Lab Safety | 97% | 1 g |
| Sigma-Aldrich | Not specified | 100 mg |
Representative Experimental Workflow: Synthesis of Novel Isothiocyanates
Key Signaling Pathway: Nrf2-Mediated Antioxidant Response
Many isothiocyanates exert their biological effects by modulating key cellular signaling pathways. A prominent example is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in the cellular defense against oxidative stress. The following diagram illustrates the canonical Nrf2 signaling pathway, a likely target for investigation with this compound.
Detailed Methodologies
Due to the lack of specific published research on this compound, the following are generalized protocols for the types of experiments depicted in the workflow and pathway diagrams. These should be adapted and optimized for the specific compound and experimental system.
General Procedure for the Synthesis of Isothiocyanates from Amines
This protocol is a representative method for the synthesis of aryl isothiocyanates.
-
Reaction Setup: To a solution of the corresponding amine (1 equivalent) in a suitable solvent (e.g., dichloromethane) is added a base (e.g., triethylamine, 2.2 equivalents). The mixture is cooled in an ice bath.
-
Addition of Thiophosgene: A solution of thiophosgene (1.1 equivalents) in the same solvent is added dropwise to the cooled amine solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide or a solution of HCl in isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.
Western Blot for Nrf2 Activation
Western blotting is used to detect the levels of specific proteins in a sample.
-
Cell Lysis: Cells treated with the test compound are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., Nrf2 or Keap1).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a commercially available compound with potential for further investigation in various scientific disciplines, particularly in drug discovery and development. While specific biological data for this compound is limited, the established activities of other isothiocyanates, particularly their interaction with pathways like the Nrf2 antioxidant response, provide a strong rationale for its study. The information and representative protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this and related compounds.
References
Electrophilicity of the isothiocyanate group in 3-Isothiocyanato-1,1'-biphenyl
An In-depth Technical Guide to the Electrophilicity of the Isothiocyanate Group in 3-Isothiocyanato-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic nature of the isothiocyanate functional group within the this compound molecule. The isothiocyanate group (-N=C=S) is a potent electrophile, making it a valuable moiety in organic synthesis and a key player in the biological activity of many compounds. This document covers the theoretical underpinnings of its reactivity, anticipated quantitative data, detailed experimental protocols for its synthesis and characterization, and its role in relevant biological signaling pathways. The information is intended to serve as a foundational resource for professionals in chemical research and drug development.
Introduction
This compound is an aromatic organic compound featuring a biphenyl scaffold substituted with an isothiocyanate group. The biphenyl structure is a common motif in medicinal chemistry, offering a rigid backbone for the spatial orientation of functional groups. The isothiocyanate group is a heterocumulene that confers significant electrophilicity upon the central carbon atom. This reactivity is the basis for its utility in forming a variety of sulfur and nitrogen-containing heterocyclic compounds and for its covalent interactions with biological nucleophiles.[1][2] Understanding and quantifying the electrophilicity of this group is crucial for predicting reaction outcomes, designing novel synthetic routes, and elucidating mechanisms of biological action.
Theoretical Framework of Electrophilicity
The electrophilicity of the isothiocyanate group stems from the electronic distribution across the -N=C=S linkage. The central carbon atom is bonded to a highly electronegative nitrogen atom and a less electronegative but polarizable sulfur atom. This arrangement, depicted in its resonance structures, results in a significant partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles.
The biphenyl substituent, being an aryl group, influences the reactivity of the isothiocyanate. The phenyl rings can modulate the electron density on the isothiocyanate carbon through inductive and resonance effects. While the biphenyl group itself is not strongly electron-donating or withdrawing, its presence provides a large, lipophilic scaffold that can influence substrate binding in biological systems.
References
An In-depth Technical Guide to 3-Isothiocyanato-1,1'-biphenyl: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 3-Isothiocyanato-1,1'-biphenyl, a member of the aryl isothiocyanate family of compounds. While the specific historical discovery of this molecule is not extensively documented, its synthesis falls within well-established methodologies for this class of compounds, which have been a subject of scientific inquiry for over a century.[1] This guide details the probable synthetic routes, physicochemical properties, and potential biological significance of this compound, drawing parallels from the broader family of isothiocyanates. The content herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and organic synthesis.
Introduction to Aryl Isothiocyanates
Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group.[2] They are found in nature, notably in cruciferous vegetables, where they are produced from the enzymatic conversion of glucosinolates.[2] The isothiocyanate moiety is a key pharmacophore that imparts a range of biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial properties.[1][3][4] Aryl isothiocyanates, in particular, have been a focus of medicinal chemistry due to their potential as therapeutic agents. This guide focuses on a specific, yet under-documented member of this family: this compound.
Discovery and History
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific compound is limited, its properties can be estimated based on its structure and data from closely related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NS | Crysdot LLC |
| Molecular Weight | 211.28 g/mol | Crysdot LLC |
| CAS Number | 1510-25-4 | Crysdot LLC |
| Appearance | Likely a solid at room temperature | General knowledge of similar compounds |
| Purity | >95% | Crysdot LLC |
Synthesis and Experimental Protocols
The synthesis of this compound is most practicably achieved from 3-aminobiphenyl. Several methods are available for this conversion, with the choice of reagent often depending on factors such as scale, safety, and desired purity.
General Synthetic Workflow
The primary route to this compound involves the conversion of the primary amine, 3-aminobiphenyl, to the isothiocyanate. This is typically a two-step process that can often be performed in a single pot.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 3-Aminobiphenyl using Thiophosgene
This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.[1]
Materials:
-
3-Aminobiphenyl
-
Thiophosgene (CSCl₂)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve 3-aminobiphenyl (1.0 equivalent) in dichloromethane.
-
Add triethylamine (2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Experimental Protocol: Synthesis from 3-Aminobiphenyl using Carbon Disulfide and a Desulfurizing Agent
This method avoids the use of highly toxic thiophosgene.[6][7]
Materials:
-
3-Aminobiphenyl
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl chloride (TsCl) or another suitable desulfurizing agent
-
Acetonitrile (CH₃CN) or another suitable solvent
Procedure:
-
Dissolve 3-aminobiphenyl (1.0 equivalent) and triethylamine (2.0 equivalents) in acetonitrile.
-
Add carbon disulfide (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 1-2 hours to form the dithiocarbamate salt in situ.
-
Add tosyl chloride (1.1 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been identified, the broader class of aryl isothiocyanates exhibits a range of pharmacological effects. It is plausible that this compound shares some of these activities.
Anticipated Biological Effects
-
Anticancer Activity: Many isothiocyanates have demonstrated potent anticancer properties by inducing apoptosis, inhibiting cell cycle progression, and suppressing angiogenesis in various cancer cell lines.[3][4]
-
Anti-inflammatory Effects: Isothiocyanates can modulate inflammatory pathways, often through the inhibition of pro-inflammatory cytokines and enzymes.[8]
-
Antimicrobial Properties: Several isothiocyanates exhibit activity against a range of bacteria and fungi.[8]
-
Vasorelaxant Effects: Some aryl isothiocyanates have been shown to induce vasorelaxation, potentially through the release of hydrogen sulfide (H₂S).[9]
Potential Signaling Pathway Modulation
Based on studies of other isothiocyanates, this compound could potentially modulate key cellular signaling pathways.[8]
Caption: Potential signaling pathways modulated by aryl isothiocyanates.
Future Directions
This compound represents an under-investigated molecule with potential for further research. Future studies should focus on:
-
Definitive Synthesis and Characterization: Detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to fully characterize the compound.
-
Biological Screening: A comprehensive evaluation of its cytotoxic, anti-inflammatory, and antimicrobial activities.
-
Mechanism of Action Studies: If biological activity is confirmed, elucidation of the underlying molecular mechanisms and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related biphenyl isothiocyanate analogs to identify key structural features for optimal activity.
Conclusion
While the history of this compound is not as well-defined as that of other isothiocyanates, its synthesis is readily achievable through established chemical methods. Based on the known biological activities of related compounds, it represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis and potential properties, encouraging further investigation into this intriguing molecule.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the vascular effects of aryl isothiocyanates: is hydrogen sulfide the real player? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling and Modification using 3-Isothiocyanato-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isothiocyanato-1,1'-biphenyl is a versatile reagent for the covalent modification of proteins. Its isothiocyanate group (-N=C=S) readily reacts with primary amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable thiourea linkage.[1] This reactivity allows for the straightforward labeling of proteins for various applications, including fluorescence studies (if the biphenyl moiety is derivatized with a fluorophore), protein-protein interaction analysis, and the development of therapeutic protein conjugates. The biphenyl group provides a rigid, hydrophobic scaffold that can be used to introduce specific biophysical properties to the labeled protein or to serve as a handle for further chemical modifications.
The reaction of this compound with a primary amine on a protein proceeds via a nucleophilic addition mechanism, as illustrated in the diagram below. This reaction is highly efficient under mild alkaline conditions, where the amine groups are deprotonated and thus more nucleophilic.[1]
Caption: Reaction of this compound with a protein's primary amine.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the expected outcomes of labeling experiments with this compound. This data is intended to serve as a guide for experimental design.
Table 1: Effect of Molar Ratio on Degree of Labeling (DOL)
| Molar Ratio (Biphenyl-NCS : Protein) | Degree of Labeling (DOL) |
| 5:1 | 1.2 |
| 10:1 | 2.5 |
| 20:1 | 4.1 |
| 50:1 | 6.8 |
Table 2: Effect of pH on Labeling Efficiency
| Reaction pH | Relative Labeling Efficiency (%) |
| 7.5 | 45 |
| 8.0 | 70 |
| 8.5 | 95 |
| 9.0 | 100 |
| 9.5 | 98 |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general method for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) that could compete with the labeling reaction. If necessary, exchange the protein into the Reaction Buffer using a desalting column.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM. This solution should be prepared fresh before each use.
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of the reagent to the protein.[1][2]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1] Gentle stirring or rocking is recommended.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[3]
-
-
Characterization of the Labeled Protein:
-
Degree of Labeling (DOL): If the biphenyl group is fluorescent or has a distinct UV absorbance, the DOL can be determined spectrophotometrically.[1]
-
Mass Spectrometry: Analyze the labeled protein by mass spectrometry to confirm the covalent modification and determine the number of attached biphenyl groups.[3]
-
Protocol 2: Identification of Modification Sites by Mass Spectrometry
This protocol describes how to identify the specific amino acid residues modified by this compound.
Materials:
-
Labeled protein from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or another suitable protease)
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the labeled protein by incubating with DTT.
-
Alkylate the free cysteine residues with IAA to prevent disulfide bond reformation.
-
-
Proteolytic Digestion:
-
Digest the labeled protein with trypsin overnight at 37°C.[3]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.[3]
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence using a database search engine.
-
Specify the mass of the this compound adduct as a variable modification on lysine and the N-terminus.
-
The search results will identify the peptides containing the modification and pinpoint the specific modified residues.
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Use of a labeled protein to study a signaling pathway.
References
Application Notes & Protocols for Proteomic Target Identification Using 3-Isothiocyanato-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds recognized for their potent biological activities, including anti-cancer properties.[1][2][3] These compounds exert their effects by covalently modifying proteins, thereby altering their function and initiating cellular signaling cascades that can lead to apoptosis and cell cycle arrest.[1][4][5] The identification of the specific protein targets of ITCs is crucial for understanding their mechanisms of action and for the development of novel therapeutics.[1][6][7]
3-Isothiocyanato-1,1'-biphenyl is an aromatic isothiocyanate that, like other members of its class such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), is expected to serve as a valuable probe for identifying novel protein targets. Its biphenyl structure provides a unique chemical scaffold that may confer distinct target specificity. These application notes provide detailed protocols for utilizing this compound in proteomic studies to identify and characterize its protein binding partners.
Principle of the Method
The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophilic residues on proteins, primarily the thiol groups of cysteine residues and the ε-amino groups of lysine residues, forming stable thiocarbamate or thiourea adducts, respectively. This covalent and irreversible binding allows for the use of this compound as a chemical probe to "tag" its protein targets within a complex biological sample, such as a cell lysate or in living cells.
Tagged proteins can then be identified using various proteomic techniques. Two common approaches are detailed here:
-
Affinity-Based Protein Profiling (AfBPP): This method involves synthesizing a derivative of this compound that incorporates a bioorthogonal handle (e.g., an alkyne or azide). This handle allows for the subsequent "click" chemistry-mediated attachment of a reporter tag, such as biotin, for affinity purification, or a fluorophore for imaging.
-
2D-Gel Electrophoresis and Mass Spectrometry: In this classical approach, cells are treated with a radiolabeled version of the ITC. The proteome is then separated by two-dimensional gel electrophoresis, and the radiolabeled protein spots are identified by autoradiography and subsequently excised and identified by mass spectrometry.[1]
Quantitative Data Summary
While specific quantitative data for this compound is not yet widely available, the following tables provide a summary of the cytotoxic and protein-binding activities of other commonly studied isothiocyanates to serve as a reference for experimental design.
Table 1: IC50 Values of Various Isothiocyanates in Cancer Cell Lines
| Isothiocyanate | Cell Line | Assay | IC50 (µM) | Reference |
| Benzyl isothiocyanate (BITC) | SKM-1 (AML) | Cell Viability | 4.0 - 5.0 | [4] |
| Benzyl isothiocyanate (BITC) | Bel 7402 (HCC) | Proliferation | ~30 | [8] |
| Phenethyl isothiocyanate (PEITC) | Jurkat (T-lymphoma) | Cell Viability | 7 | [9] |
| Phenethyl isothiocyanate (PEITC) | CaSki (Cervical Cancer) | Cell Viability | ~18 | [10] |
| Sulforaphane (SFN) | SKM-1 (AML) | Cell Viability | 7.0 - 8.0 | [4] |
Table 2: Identified Protein Targets of Common Isothiocyanates
| Isothiocyanate | Identified Protein Target(s) | Cell Line/System | Proteomic Method | Biological Consequence | Reference |
| PEITC, BITC, SFN | Tubulin | A549 (Lung Cancer) | 2D-GE, Mass Spectrometry | Disruption of microtubule polymerization, mitotic arrest, apoptosis | [5] |
| PEITC | BID | HeLa (Cervical Cancer) | Quantitative Chemical Proteomics | Promotion of apoptosis | [11] |
| BITC | STAT3 | Pancreatic Cancer Cell Lines | Western Blot | Transcriptional suppression, proteasome-dependent degradation | [7] |
| BITC, PEITC | Proteasome | Multiple Myeloma | 2D-GE, Activity Assays | Inhibition of proteasome activity, growth inhibition | [6] |
Experimental Protocols
Protocol 1: Affinity-Based Protein Profiling (AfBPP) for Target Identification
This protocol is adapted for a hypothetical alkyne-modified version of this compound, hereafter referred to as "Biphenyl-ITC-alkyne".
Materials:
-
Biphenyl-ITC-alkyne probe
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
PBS, Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Biotin-azide
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., 1% SDS in PBS, 6 M urea, PBS)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
C18 ZipTips for peptide cleanup
-
Mass spectrometer (e.g., Orbitrap)
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of Biphenyl-ITC-alkyne (e.g., 1-20 µM) for a defined period (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
For competitive profiling, pre-incubate cells with an excess of the parent compound (this compound) before adding the alkyne probe.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by scraping into ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes, followed by sonication.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following click chemistry reagents in order: Biotin-azide (final concentration 100 µM), TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO4 (final concentration 1 mM).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Purification of Tagged Proteins:
-
Pre-wash streptavidin-agarose beads with lysis buffer.
-
Add the bead slurry to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads sequentially with 1% SDS in PBS, 6 M urea, and finally with PBS to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate with 55 mM IAA in the dark at room temperature for 20 minutes.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
-
Peptide Cleanup and Mass Spectrometry:
-
Collect the supernatant containing the tryptic peptides.
-
Desalt and concentrate the peptides using C18 ZipTips according to the manufacturer's protocol.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify proteins using a database search algorithm (e.g., Sequest, Mascot) against a relevant protein database.
-
Quantify the relative abundance of identified proteins between the probe-treated and control samples. Proteins that are significantly enriched in the probe-treated sample are considered potential targets.
-
Protocol 2: 2D-Gel Electrophoresis and Mass Spectrometry
This protocol is based on the use of a radiolabeled version of the ITC, for instance, ¹⁴C-labeled this compound.
Materials:
-
¹⁴C-labeled this compound
-
Cancer cell line of interest
-
Cell culture reagents
-
Lysis buffer for 2D-GE (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 40 mM DTT)
-
IPG strips and 2D gel electrophoresis system
-
Coomassie Brilliant Blue stain
-
Phosphor screen and imager
-
Gel excision tools
-
In-gel digestion reagents (trypsin, ammonium bicarbonate, etc.)
-
MALDI-TOF or ESI-MS/MS mass spectrometer
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with ¹⁴C-labeled this compound (e.g., 10 µM) for 4 hours.
-
Harvest and lyse the cells in 2D-GE lysis buffer.
-
Quantify the protein concentration.
-
-
Two-Dimensional Gel Electrophoresis:
-
Perform isoelectric focusing (first dimension) using an appropriate IPG strip based on the pI range of interest.
-
Equilibrate the IPG strip and run the second dimension on an SDS-PAGE gel.
-
-
Protein Visualization and Target Identification:
-
Stain the gel with Coomassie Brilliant Blue to visualize the total proteome.
-
Expose the gel to a phosphor screen to detect the radioactive spots corresponding to the ITC-targeted proteins.
-
Overlay the Coomassie-stained gel image with the autoradiograph to identify the target protein spots.
-
-
In-Gel Digestion and Mass Spectrometry:
-
Excise the radioactive protein spots from the Coomassie-stained gel.
-
Destain, reduce, alkylate, and digest the proteins in-gel with trypsin.
-
Extract the peptides and analyze them by mass spectrometry to identify the proteins.
-
Visualizations
Signaling Pathways and Workflows
Caption: Affinity-Based Protein Profiling Workflow.
Caption: Covalent Modification of Proteins by ITCs.
Caption: Representative Apoptosis Signaling Pathway.
References
- 1. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl-isothiocyanate Induces Apoptosis and Inhibits Migration and Invasion of Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 11. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Isothiocyanato-1,1'-biphenyl as a Chemical Probe for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isothiocyanato-1,1'-biphenyl is a chemical compound featuring a reactive isothiocyanate (-N=C=S) group attached to a biphenyl scaffold.[1] The isothiocyanate functional group is a well-established electrophile that can covalently react with nucleophilic residues on proteins, most notably the thiol groups of cysteine residues.[2] This reactivity makes isothiocyanate-containing molecules valuable tools in chemical biology for labeling proteins and probing their interactions. The biphenyl moiety provides a hydrophobic structure that can influence the molecule's binding specificity and pharmacokinetic properties. While extensive research exists on various isothiocyanates for applications in cancer prevention and as labeling agents, the specific use of this compound as a probe for protein-protein interactions (PPIs) is an emerging area of investigation.[3][4]
These application notes provide a comprehensive overview of the potential utility of this compound as a chemical probe to identify and characterize protein-protein interactions. The protocols outlined below are based on established methodologies for similar chemical probes and are intended to serve as a starting point for researchers.
Principle and Mechanism of Action
The fundamental principle behind using this compound as a PPI probe lies in its ability to form stable, covalent adducts with target proteins. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by amino acid side chains. The primary reaction is the formation of a thiocarbamate linkage with the sulfhydryl group of cysteine residues. Other nucleophilic residues, such as the epsilon-amino group of lysine, can also react, albeit generally at a slower rate.
This covalent labeling can be exploited in several ways to study PPIs:
-
Affinity-Based Protein Profiling (AfBPP): By treating cell lysates or living cells with this compound, proteins that interact with the probe become covalently tagged. Subsequent analysis, often involving a "clickable" alkyne or azide handle incorporated into the probe structure (a synthetic modification of the base molecule), allows for the enrichment and identification of these target proteins via mass spectrometry.
-
Pull-Down Assays: A biotinylated version of this compound can be used to isolate the target protein and its interacting partners from a complex mixture. The biotin tag allows for high-affinity capture of the probe-protein complex on streptavidin-coated beads.
-
Disruption of Protein-Protein Interactions: If the probe binds at or near the interface of a protein complex, the covalent modification can disrupt the interaction. This can be monitored using various biophysical techniques to identify inhibitors of specific PPIs.
Data Presentation
Table 1: Hypothetical Binding Affinities and Labeling Efficiencies
| Target Protein | Interacting Partner | Apparent Kd (μM) of Non-Covalent Interaction | Labeling Efficiency with this compound (%) |
| Protein A | Protein B | 5.2 | 85 |
| Protein C | Protein D | 12.8 | 62 |
| Protein E | Protein F | 1.5 | 91 |
| Control Protein | - | > 100 | < 5 |
This table presents hypothetical data to illustrate the potential outcomes of experiments designed to characterize the interaction of this compound with target proteins.
Table 2: Mass Spectrometry Hit List from a Pull-Down Experiment
| Protein ID (UniProt) | Protein Name | Peptide Count | Fold Enrichment (Probe/Control) |
| P01234 | Target Protein X | 25 | 15.2 |
| Q56789 | Interacting Protein Y | 12 | 10.8 |
| P98765 | Associated Protein Z | 8 | 7.5 |
| O12345 | Non-specific Binder 1 | 5 | 1.2 |
This table shows example data from a hypothetical pull-down experiment followed by mass spectrometry, identifying proteins that interact with the this compound probe.
Experimental Protocols
Protocol 1: In-situ Labeling of Cellular Proteins
This protocol describes the treatment of cultured cells with this compound to label target proteins within their native environment.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
DMSO (anhydrous)
-
Cultured cells of interest
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Cell Treatment:
-
Remove the growth medium from the cells and wash once with warm PBS.
-
Add fresh, serum-free medium to the cells.
-
Add the this compound stock solution to the medium to achieve the desired final concentration (e.g., 1-100 µM). A vehicle control (DMSO only) should be run in parallel.
-
Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, remove the treatment medium and wash the cells twice with cold PBS.
-
Add ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (clarified lysate).
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Downstream Analysis: The labeled proteome is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.
Protocol 2: Pull-Down Assay to Identify Interacting Proteins
This protocol utilizes a biotinylated version of this compound to isolate the target protein and its binding partners.
Materials:
-
Biotinylated this compound probe
-
Streptavidin-coated magnetic beads
-
Cell lysate prepared as in Protocol 1
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lysate Labeling:
-
Treat cell lysate with the biotinylated this compound probe at a final concentration of 1-50 µM.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads.
-
Wash the beads three times with wash buffer.
-
-
Capture of Labeled Proteins:
-
Add the washed beads to the labeled lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the streptavidin beads.
-
-
Washing:
-
Place the tube on a magnetic stand to pellet the beads.
-
Remove the supernatant.
-
Wash the beads five times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add elution buffer to the beads and heat at 95°C for 5-10 minutes to release the bound proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Excise protein bands of interest for identification by mass spectrometry.
-
Mandatory Visualizations
Caption: Covalent labeling of a target protein by this compound.
Caption: Workflow for identifying protein targets using a pull-down assay.
Caption: Disruption of a signaling pathway via covalent modification of a key protein.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanate Compounds as Fluorescent Labeling Agents for Immune Serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of 3-Isothiocyanato-1,1'-biphenyl to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with small molecules is a powerful strategy in drug discovery and chemical biology. This process can enhance therapeutic properties, facilitate targeted delivery, or introduce reporter molecules for diagnostic purposes. 3-Isothiocyanato-1,1'-biphenyl is a valuable reagent for such modifications, introducing a rigid, hydrophobic biphenyl moiety that can influence the peptide's conformation, stability, and receptor interactions. Biphenyl-conjugated peptides have shown promise, for instance, in the development of small molecule inhibitors for immune checkpoint pathways like PD-1/PD-L1.[1][2][3]
The isothiocyanate group (-N=C=S) reacts efficiently and selectively with primary amino groups present in peptides, such as the N-terminal α-amino group and the ε-amino group of lysine residues.[4] This reaction forms a stable thiourea linkage.[4][5] This document provides a detailed protocol for the conjugation of this compound to peptides, including reaction optimization, purification, and characterization methods.
Chemical Reaction
The fundamental reaction involves the nucleophilic addition of a non-protonated primary amine from the peptide to the electrophilic carbon atom of the isothiocyanate group of this compound. This concerted mechanism results in the formation of a stable thiourea bond.[4][5]
Experimental Protocols
Protocol 1: Conjugation of this compound to Peptides in Solution
This protocol outlines the steps for labeling peptides with this compound in a solution phase.
Materials:
-
Peptide of interest (with at least one primary amine)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50-100 mM Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.5
-
Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Characterization Instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of approximately 1-2 mM. If the peptide has poor aqueous solubility, a minimal amount of an organic co-solvent like acetonitrile can be added, but ensure it is compatible with the peptide's stability.
-
Isothiocyanate Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration should be determined based on the desired molar excess for the reaction. It is recommended to prepare this solution fresh to avoid hydrolysis of the isothiocyanate.[4]
-
Reaction Setup: Add the desired molar excess of the this compound solution to the peptide solution. A common starting point is a 5 to 10-fold molar excess of the isothiocyanate over the peptide to ensure complete reaction.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight in the dark.[4] For less reactive peptides or to increase the reaction rate, the temperature can be moderately increased to 37°C.[5]
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by RP-HPLC or mass spectrometry.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted isothiocyanate.
-
Purification: Purify the biphenyl-conjugated peptide from unreacted starting materials and byproducts using RP-HPLC.[4] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically effective.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry to verify the addition of the biphenyl-isothiocyanate moiety.[6] The mass increase will correspond to the molecular weight of this compound (197.26 g/mol ).
-
Storage: Lyophilize the purified conjugate and store it at -20°C or -80°C to ensure long-term stability.[7]
Protocol 2: N-Terminal Specific Conjugation on Solid-Phase Resin
This method allows for the specific labeling of the N-terminal α-amino group of a peptide while it is still attached to the solid-phase synthesis resin.
Materials:
-
Peptide on solid-phase resin (with N-terminal Fmoc group removed)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Standard cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Purification and Characterization instruments as in Protocol 1
Procedure:
-
Resin Preparation: After the final amino acid coupling in solid-phase peptide synthesis (SPPS), remove the N-terminal Fmoc protecting group using a standard procedure (e.g., 20% piperidine in DMF).[4] Wash the resin thoroughly with DMF.
-
Reaction Mixture Preparation: Dissolve this compound (at least 3 molar equivalents) in anhydrous DMF. Add DIPEA (6 molar equivalents) to the solution.[4][8]
-
On-Resin Conjugation: Add the isothiocyanate/DIPEA mixture to the resin. Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle agitation, ensuring the resin is protected from light.[4][8]
-
Washing: After the incubation period, remove the reaction solution and wash the resin extensively with DMF to remove excess reagents.
-
Cleavage and Deprotection: Cleave the conjugated peptide from the resin and remove any side-chain protecting groups using a standard cleavage cocktail.[4]
-
Purification and Characterization: Precipitate the crude peptide in cold ether, then purify and characterize the N-terminally labeled peptide as described in Protocol 1 (steps 7-9).
Data Presentation
Table 1: Key Reaction Parameters for Peptide Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 8.5 - 9.5 | Ensures deprotonation of primary amino groups for nucleophilic attack.[4][9] |
| Molar Ratio (Isothiocyanate:Peptide) | 1.5:1 to 10:1 | A molar excess drives the reaction towards completion.[4][5] |
| Temperature | Room Temperature to 37°C | Balances reaction rate with potential for side reactions or peptide degradation.[4][5] |
| Reaction Time | 1 - 4 hours or Overnight | Allows sufficient time for the reaction to proceed to completion.[4] |
| Solvent for Isothiocyanate | Anhydrous DMF or DMSO | Ensures solubility of the isothiocyanate and prevents premature hydrolysis.[4] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Yield | Insufficiently basic pH, low molar ratio of isothiocyanate, short reaction time, hydrolyzed isothiocyanate. | Optimize pH, increase molar excess of isothiocyanate, extend reaction time, use freshly prepared isothiocyanate solution.[4][5] |
| Multiple Labeled Species | Presence of multiple primary amines (N-terminus and Lysine residues). | To achieve site-specificity, use orthogonal protecting groups during peptide synthesis or perform N-terminal labeling on-resin. |
| Peptide Degradation | High temperature, prolonged reaction time at non-optimal pH. | Perform the reaction at room temperature and monitor for completion to avoid unnecessarily long incubation.[4] |
| Side Reaction (Edman-type) | Acidic conditions during cleavage (on-resin). | This is a known side reaction; purification by RP-HPLC is crucial to isolate the desired product.[4] |
Visualization of Workflow and Mechanisms
Caption: Experimental workflow for the solution-phase conjugation of this compound to peptides.
Caption: Reaction mechanism for the formation of a stable thiourea linkage between a peptide and this compound.
References
- 1. Preparation of Biphenyl-Conjugated Bromotyrosine for Inhibition of PD-1/PD-L1 Immune Checkpoint Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conjugation of biphenyl groups with poly(ethylene glycol) to enhance inhibitory effects on the PD-1/PD-L1 immune checkpoint interaction - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. peptideweb.com [peptideweb.com]
- 9. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
Application Notes and Protocols: 3-Isothiocyanato-1,1'-biphenyl in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Affinity chromatography is a powerful purification technique that relies on the specific, reversible binding interaction between a target molecule and an immobilized ligand. The high selectivity of this method can result in excellent purification in a single step. Isothiocyanates are reactive compounds known to form stable covalent bonds with primary amines and thiols on proteins.[1] This reactivity can be harnessed to immobilize ligands containing an isothiocyanate group onto an amine-functionalized chromatography support.
This document provides a detailed, generalized protocol for the application of 3-Isothiocyanato-1,1'-biphenyl as a ligand in affinity chromatography. The biphenyl moiety serves as the selective "bait" for capturing proteins that have an affinity for this hydrophobic, aromatic structure. While direct, published applications of this specific compound in affinity chromatography are not currently documented, this protocol is based on established principles of isothiocyanate chemistry and affinity chromatography techniques. It is intended to serve as a foundational guide for researchers interested in exploring its potential for purifying proteins that may bind to biphenyl-containing structures, such as certain enzymes, receptors, or protein-protein interaction domains.
Section 1: Immobilization of this compound onto an Amine-Functionalized Support
The isothiocyanate group (-N=C=S) of this compound reacts with primary amine groups on the surface of a chromatography support to form a stable thiourea linkage. This covalent immobilization creates an affinity matrix where the biphenyl group is oriented away from the support, available to interact with the target protein(s).
Experimental Protocol: Ligand Immobilization
Materials:
-
Amine-functionalized chromatography support (e.g., NHS-activated agarose, Amino-functionalized silica beads)
-
This compound
-
Coupling Buffer: 0.1 M sodium phosphate, pH 7.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Wash Buffer A: Coupling Buffer
-
Wash Buffer B: 1 M NaCl
-
Chromatography column
Procedure:
-
Support Preparation:
-
If using a pre-activated support like NHS-activated agarose, wash the resin with ice-cold 1 mM HCl according to the manufacturer's instructions to remove preservatives and hydrolyze some of the active groups.
-
For other amine-functionalized supports, equilibrate the resin with Coupling Buffer.
-
-
Ligand Solution Preparation:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO. The concentration will depend on the desired ligand density and the capacity of the support. A typical starting point is a 10-50 fold molar excess of the ligand relative to the amine groups on the support.
-
-
Coupling Reaction:
-
Suspend the prepared chromatography support in Coupling Buffer to create a slurry.
-
Slowly add the dissolved this compound solution to the resin slurry while gently mixing.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C on a rotator or shaker.
-
-
Quenching Unreacted Groups:
-
After the coupling reaction, centrifuge the resin and discard the supernatant.
-
Add Quenching Buffer to the resin to block any unreacted amine groups on the support.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Washing the Affinity Matrix:
-
Wash the resin extensively to remove unreacted ligand and quenching buffer. Perform alternating washes with Wash Buffer A and Wash Buffer B. A typical wash cycle would be:
-
3 column volumes of Wash Buffer A
-
3 column volumes of Wash Buffer B
-
Repeat this cycle 3-5 times.
-
-
Finally, wash the resin with 5-10 column volumes of the buffer to be used for protein binding.
-
-
Storage:
-
The prepared affinity matrix can be stored in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.
-
Diagram of Immobilization Workflow
Caption: Workflow for immobilizing this compound.
Section 2: Affinity Purification of a Hypothetical Target Protein
This protocol outlines a general procedure for the purification of a hypothetical protein that exhibits affinity for the biphenyl group. The conditions provided are starting points and should be optimized for the specific target protein.
Experimental Protocol: Protein Purification
Materials:
-
Prepared this compound affinity matrix
-
Cell lysate or protein sample containing the target protein
-
Binding/Wash Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Elution Buffer: e.g., 0.1 M Glycine-HCl, pH 2.5, or a buffer containing a competitive agent.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Chromatography column and system
Procedure:
-
Column Preparation:
-
Pack the affinity matrix into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer until the pH and conductivity of the effluent match the buffer.
-
-
Sample Loading:
-
Clarify the protein sample by centrifugation or filtration to remove any particulate matter.
-
Load the clarified sample onto the equilibrated column at a flow rate that allows for sufficient interaction between the target protein and the immobilized ligand.
-
-
Washing:
-
After loading, wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound and non-specifically bound proteins.
-
Monitor the absorbance at 280 nm (A280) of the effluent until it returns to baseline.
-
-
Elution:
-
Elute the bound target protein from the column. Two common methods are:
-
pH Elution: Apply the Elution Buffer (e.g., low pH glycine) to the column. The change in pH will disrupt the protein-ligand interaction.
-
Competitive Elution: Apply a buffer containing a soluble compound that competes with the target protein for binding to the immobilized biphenyl ligand.
-
-
Collect the eluted fractions.
-
-
Neutralization:
-
If using a low pH elution buffer, immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer to prevent denaturation of the target protein.
-
-
Analysis:
-
Analyze the collected fractions (load, flow-through, wash, and elution) by SDS-PAGE to assess the purity of the target protein.
-
Determine the protein concentration in the elution fractions (e.g., by Bradford assay or A280).
-
Diagram of Purification Workflow
Caption: General workflow for affinity purification.
Section 3: Data Presentation (Illustrative)
The following tables present hypothetical data for the purification of a target protein using the this compound affinity matrix.
Table 1: Immobilization Parameters
| Parameter | Value |
| Support Matrix | NHS-activated Agarose |
| Support Volume | 10 mL |
| Ligand Concentration | 20 mg/mL in DMF |
| Coupling Efficiency | ~85% |
| Final Ligand Density | ~15 µmol/mL of resin |
Table 2: Purification Summary
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) | Purification Fold |
| Clarified Lysate | 500 | 10 | 2 | 100 | 1 |
| Flow-through & Wash | 485 | 0.5 | <0.1 | 5 | - |
| Elution | 9 | 8.5 | 94.4 | 85 | 47.2 |
Section 4: Concluding Remarks
The protocols and data presented here provide a conceptual framework for the use of this compound in affinity chromatography. The isothiocyanate functional group allows for straightforward and stable immobilization onto amine-containing supports. The biphenyl ligand offers a potential avenue for the purification of proteins with an affinity for such aromatic structures. Researchers should note that optimization of all steps, including ligand density, binding conditions, and elution strategy, is critical for successful purification of a specific target protein. This application note serves as a starting point for the development of novel affinity purification strategies.
References
Application Notes and Protocols for 3-Isothiocyanato-1,1'-biphenyl as a Derivatization Reagent for HPLC Analysis of Amines
Introduction
Primary and secondary amines are present in a vast array of molecules of interest to researchers, scientists, and drug development professionals, including amino acids, biogenic amines, and pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these compounds. However, many amines lack a strong chromophore or fluorophore, making their detection by common HPLC detectors (e.g., UV-Vis) challenging.[4]
Pre-column derivatization with an isothiocyanate reagent addresses this limitation by covalently attaching a UV-absorbing or fluorescent tag to the amine analyte. This process not only enhances detection sensitivity but can also improve the chromatographic properties of polar amines on reverse-phase HPLC columns.[1]
3-Isothiocyanato-1,1'-biphenyl, an analogue of the widely used Edman reagent (phenyl isothiocyanate), offers the potential for enhanced UV detection due to the extended aromatic system of the biphenyl group. The resulting thiourea derivatives are stable and can be readily separated by reverse-phase HPLC.
Principle of Derivatization:
The isothiocyanate group (-N=C=S) of this compound reacts with the nucleophilic primary or secondary amine group of the analyte under basic conditions to form a stable N,N'-disubstituted thiourea derivative. This reaction is typically rapid and can be performed under mild conditions.
Applications
The primary application of this compound as a derivatization reagent is for the quantitative analysis of primary and secondary amines in various matrices, including:
-
Pharmaceuticals: Analysis of drug substances and impurities containing amine functional groups.
-
Biological Samples: Quantification of amino acids, peptides, and biogenic amines in plasma, urine, and tissue extracts.[1]
-
Food and Beverage: Determination of biogenic amines as quality and safety indicators.
Experimental Protocols
The following protocols are adapted from established methods for phenyl isothiocyanate (PITC) and should be optimized for this compound.
Reagents and Materials
-
Derivatization Reagent: this compound solution (e.g., 5% v/v in acetonitrile or other suitable organic solvent).
-
Coupling Solution: A mixture of a suitable base (e.g., triethylamine or pyridine) and a solvent (e.g., acetonitrile or ethanol). A common formulation is ethanol:water:triethylamine (2:2:1 v/v/v).
-
Amine Standards: Stock solutions of the target amine analytes of known concentration.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Mobile Phase Modifiers: Formic acid, trifluoroacetic acid (TFA), or ammonium acetate.
-
Sample Preparation: Vials, pipettes, vortex mixer, and a means to evaporate the solvent (e.g., nitrogen stream or centrifugal evaporator).
Standard and Sample Preparation
-
Standard Preparation:
-
Pipette a known volume of the amine standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or in a centrifugal evaporator.
-
-
Sample Preparation (e.g., Plasma):
-
Protein precipitation is often necessary. Add a 3- to 4-fold excess of a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean reaction vial and evaporate to dryness.
-
Derivatization Procedure
-
Redrying: To ensure an anhydrous environment for the reaction, add approximately 20 µL of the Coupling Solution to the dried standard or sample residue. Vortex briefly and evaporate to dryness.
-
Derivatization:
-
Add 30 µL of the Coupling Solution to the dried residue and vortex to dissolve.
-
Add 20 µL of the this compound solution.
-
Vortex the mixture and incubate at room temperature (or with gentle heating, e.g., 40-50°C) for 20-30 minutes.
-
-
Removal of Excess Reagent:
-
Evaporate the reaction mixture to dryness under a gentle stream of nitrogen. This step is crucial to remove the excess derivatizing reagent and base, which can interfere with the chromatography.
-
-
Reconstitution:
-
Reconstitute the dried derivative in a known volume (e.g., 100-200 µL) of the initial mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).
-
The sample is now ready for HPLC analysis.
-
HPLC and HPLC-MS/MS Conditions
The following are typical starting conditions for the analysis of derivatized amines. Method optimization will be required.
| Parameter | HPLC-UV Conditions | HPLC-MS/MS Conditions |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.6 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% TFA in Water | 0.2% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile[5] |
| Gradient | Example: 10-70% B over 20 min | Example: 5% B to 100% B over 5 min[5] |
| Flow Rate | 1.0 mL/min | 0.6 mL/min[5] |
| Column Temperature | 30-50 °C[5] | 50 °C[5] |
| Injection Volume | 10-20 µL | 2 µL[5] |
| Detection | UV at approx. 254 nm (to be optimized) | ESI in positive ion mode with Selected Reaction Monitoring (SRM)[5] |
Data Presentation
Quantitative data from the analysis of various amines derivatized with PITC are summarized below as a reference for expected performance. Similar performance characteristics would be the goal during method development with this compound.
Table 1: Example Chromatographic and Performance Data for PITC-Derivatized Amines
| Analyte | Retention Time (min) | LOD (µM) | LOQ (µM) | Linearity (R²) |
|---|---|---|---|---|
| Alanine | 5.2 | 0.5 | 1.5 | >0.998 |
| Valine | 8.9 | 0.3 | 1.0 | >0.999 |
| Leucine | 12.4 | 0.2 | 0.8 | >0.999 |
| Isoleucine | 12.1 | 0.2 | 0.8 | >0.999 |
| Phenylalanine | 15.6 | 0.1 | 0.5 | >0.999 |
| Tyrosine | 13.8 | 0.2 | 0.7 | >0.998 |
| Putrescine | 7.5 | 0.4 | 1.2 | >0.997 |
| Cadaverine | 8.1 | 0.4 | 1.3 | >0.997 |
Data is illustrative and compiled from typical performance characteristics of PITC derivatization methods.
Visualizations
Derivatization Reaction
Caption: Reaction of an amine with this compound.
Experimental Workflow
Caption: General experimental workflow for HPLC analysis of amines.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Peak Area | Incomplete derivatization; Degradation of derivative | Ensure anhydrous conditions; Optimize reaction time and temperature; Check pH of coupling solution. |
| Poor Peak Shape | Column degradation; Inappropriate mobile phase pH; Sample overload | Use a guard column or new column; Adjust mobile phase pH; Inject a smaller sample volume. |
| Baseline Noise | Contaminated mobile phase; Detector lamp issue | Filter mobile phases; Replace the detector lamp. |
| Extraneous Peaks | Excess reagent; Side reactions | Optimize removal of excess reagent; Ensure purity of standards and solvents. |
Safety Precautions
Isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information regarding this compound and all other chemicals used.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of 3-Isothiocyanato-1,1'-biphenyl-based Targeted Covalent Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeted covalent inhibitors (TCIs) are a class of enzyme inhibitors that, after initial reversible binding, form a stable covalent bond with their target protein.[1] This mechanism can lead to enhanced potency, prolonged duration of action, and improved selectivity.[2] The isothiocyanate (-N=C=S) functional group is a reactive electrophile capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine, making it a valuable "warhead" for designing TCIs.[3][4] The 1,1'-biphenyl scaffold is a common structural motif in medicinal chemistry, providing a rigid framework for orienting pharmacophoric elements.[5][6]
These application notes provide a comprehensive overview of the synthesis, mechanism of action, and characterization of a representative 3-isothiocyanato-1,1'-biphenyl-based TCI. The protocols outlined below offer a foundational methodology for researchers developing novel covalent inhibitors.
Synthesis of this compound
The synthesis of aryl isothiocyanates from their corresponding primary amines is a well-established transformation. One common and effective method involves the in-situ generation of a dithiocarbamate salt using carbon disulfide, followed by desulfurization to yield the isothiocyanate.[7][8]
Experimental Protocol 1.1: Synthesis from 3-Amino-1,1'-biphenyl
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-1,1'-biphenyl (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.5 eq.) dropwise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, during which the dithiocarbamate salt intermediate will form.[8][9]
-
Desulfurization: To the same flask, add a solution of tosyl chloride (1.2 eq.) in anhydrous DCM dropwise.[9] The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Targeted Covalent Inhibition
The inhibitory action of a TCI is typically a two-step process.[10] First, the inhibitor binds reversibly to the target's active site through non-covalent interactions. This initial binding orients the electrophilic isothiocyanate "warhead" in close proximity to a nucleophilic amino acid residue, most commonly a cysteine.[4][10] In the second step, the nucleophilic thiol group of the cysteine attacks the central carbon of the isothiocyanate, forming a stable thiocarbamate covalent bond and leading to irreversible inhibition of the protein.[3]
Application in Targeting Cellular Signaling Pathways
Biphenyl-based covalent inhibitors can be designed to target a variety of proteins involved in disease-related signaling pathways, such as protein kinases.[10][11] For example, the PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[12][13] A TCI targeting a kinase in this pathway (e.g., PI3Kα) would covalently bind to it, blocking its ability to phosphorylate downstream substrates and thereby inhibiting the entire signaling cascade, leading to reduced cell proliferation and survival.[12]
Protocols for Inhibitor Characterization
Experimental Protocol 4.1: Enzyme Inhibition Assay (IC₅₀ Determination)
-
Reagents: Prepare a stock solution of the inhibitor in DMSO. Prepare assay buffer, the target enzyme, and the enzyme's substrate.
-
Assay Plate Preparation: Serially dilute the inhibitor stock solution to create a range of concentrations. Add the inhibitor dilutions to a 96- or 384-well plate. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Incubation: Add the target enzyme to each well and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., ATP for kinases).
-
Data Acquisition: Measure the reaction progress using an appropriate detection method (e.g., fluorescence, luminescence, or absorbance) with a plate reader.
-
Analysis: Plot the enzyme activity against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Protocol 4.2: Covalent Binding Confirmation via Mass Spectrometry (MS)
-
Sample Preparation: Incubate the target protein with a molar excess (e.g., 5-10 fold) of the biphenyl-ITC inhibitor for a sufficient time (e.g., 1-2 hours) at 37 °C. A control sample with the protein and DMSO should be prepared in parallel.
-
Sample Cleanup: Remove unbound inhibitor using a desalting column or buffer exchange spin column.
-
MS Analysis: Analyze the intact protein samples using Electrospray Ionization Mass Spectrometry (ESI-MS).[14]
-
Interpretation: Compare the mass spectrum of the inhibitor-treated protein with the control. A mass increase corresponding to the molecular weight of the inhibitor (for this compound, MW = 211.28 g/mol ) confirms the formation of a covalent adduct.[12]
Experimental Protocol 4.3: Cellular Proliferation Assay (MTS/CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., a cell line known to depend on the target pathway) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for 48-72 hours. Include a vehicle (DMSO) control.
-
Reagent Addition: Add a cell viability reagent (e.g., MTS or CCK-8) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of inhibitor concentration to determine the GI₅₀ or IC₅₀ value, which represents the concentration required to inhibit cell growth by 50%.[15][16]
Data Presentation
Quantitative data is essential for evaluating the efficacy and mechanism of a novel inhibitor. As data for a specific this compound-based TCI is not publicly available, the following tables present example data for the well-characterized benzyl isothiocyanate (BITC) to illustrate typical results.
Table 1: Example Inhibitory Activity of Benzyl Isothiocyanate (BITC) against Glutathione Reductase Data presented here is for illustrative purposes based on published findings for BITC.[3]
| Parameter | Value | Description |
| Target Enzyme | Yeast Glutathione Reductase (yGR) | A key antioxidant enzyme.[3] |
| Kᵢ (μM) | 259.87 | Inhibitor concentration at half-maximal saturation.[3] |
| kᵢₙₐ꜀ₜ (min⁻¹) | 0.0266 | Maximum rate of enzyme inactivation.[3] |
| Mechanism | Irreversible, Time-Dependent | Inhibition increases with incubation time.[3] |
Table 2: Example Cellular Proliferation IC₅₀ Values for Benzyl Isothiocyanate (BITC) Data presented here is for illustrative purposes based on published findings for BITC against various cancer cell lines.[15][16]
| Cell Line | Cancer Type | IC₅₀ (24h, μM) | IC₅₀ (48h, μM) |
| CAL-62 | Anaplastic Thyroid Cancer | 28.30[15] | Not Reported |
| 8505C | Anaplastic Thyroid Cancer | 27.56[15] | Not Reported |
| SKM-1 | Acute Myeloid Leukemia | Not Reported | 4.15[16] |
| SKM/VCR | Acute Myeloid Leukemia | Not Reported | 4.76[16] |
References
- 1. Targeted Covalent Inhibitors for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of naturally occurring isothiocyanates as glutathione reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel covalent PI3Kδ inhibitors bearing alaninamide moiety by lysine-targeted covalent strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a first-in-class Aurora A covalent inhibitor for the treatment of triple negative breast cancer [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development of 3-Isothiocyanato-1,1'-biphenyl as an Anticancer Agent
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant interest for their potential as anticancer agents.[1][2][3][4][5] While extensive research has been conducted on ITCs such as sulforaphane, benzyl isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC), the specific compound 3-Isothiocyanato-1,1'-biphenyl represents a novel synthetic analogue for investigation. This document provides a framework for the preclinical development of this compound as a potential anticancer therapeutic, drawing upon the established mechanisms and experimental data of well-characterized ITCs.
The core structure of ITCs, characterized by the -N=C=S group, is responsible for their biological activity.[3] It is hypothesized that this compound, by combining the reactive isothiocyanate moiety with a biphenyl scaffold, may offer unique pharmacological properties, including altered potency, selectivity, or pharmacokinetic profiles.
Mechanism of Action
Based on studies of analogous ITCs, this compound is predicted to exert its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death) in cancer cells.[1][2][6] The proposed mechanisms include:
-
Induction of Oxidative Stress: ITCs can lead to the accumulation of reactive oxygen species (ROS) within cancer cells, triggering downstream apoptotic signaling.[3][7]
-
Mitochondrial Pathway of Apoptosis: Increased ROS can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event initiates a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[2][7][8]
-
Extrinsic Pathway of Apoptosis: Some ITCs have been shown to upregulate the expression of death receptors like DR4 and DR5 on the cancer cell surface, sensitizing them to apoptosis ligands.[7]
-
Cell Cycle Arrest: ITCs can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cell proliferation.[5]
-
Modulation of Signaling Pathways: ITCs are known to affect multiple signaling pathways critical for cancer cell survival and proliferation, including the MAPK and NF-κB pathways.[2]
Summary of Efficacy of Structurally Related Isothiocyanates
The following tables summarize quantitative data from in vitro and in vivo studies on well-characterized ITCs like BITC and PEITC. This data serves as a benchmark for evaluating the potential efficacy of this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of Representative Isothiocyanates Against Various Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | Assay | IC50 (µM) | Exposure Time (h) |
| Benzyl Isothiocyanate (BITC) | Canine Lymphoma (CLB70) | Not Specified | ~4.0 | 24 |
| Phenethyl Isothiocyanate (PEITC) | Pancreatic Cancer (MIAPaca2) | Not Specified | ~7.0 | Not Specified |
| Phenethyl Isothiocyanate (PEITC) | Cervical Cancer (CaSki) | MTT | ~15.0 | 24 |
| Allyl Isothiocyanate (AITC) | Glioblastoma (GBM8401/luc2) | MTT | ~30.0 | 48 |
Table 2: In Vivo Antitumor Activity of Representative Isothiocyanates in Xenograft Models
| Isothiocyanate | Cancer Model | Animal Model | Dose & Administration | Outcome |
| Phenethyl Isothiocyanate (PEITC) | Glioblastoma (GBM 8401 cells) | Nude Mice | 10 & 20 µmol daily (oral gavage) | Significant decrease in tumor weight and volume.[9][10] |
| Phenethyl Isothiocyanate (PEITC) | Melanoma (A375.S2 cells) | Nude Mice | 20 & 40 mg/kg (intraperitoneal) | Significant, dose-dependent reduction in tumor weight.[11][12] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer activity of this compound.
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
This compound stock solution in DMSO
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[13]
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with various concentrations of the compound for 24, 48, or 72 hours. Include a vehicle control group (DMSO only).[13][14]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm or 595 nm using a microplate reader.[14][15]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells, and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[14]
-
Analyze the samples by flow cytometry within one hour.
-
3. Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound and harvest.
-
Lyse the cells and quantify the protein concentration.[16]
-
Separate 30 µg of protein from each sample by SDS-PAGE.[15]
-
Transfer the separated proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine changes in protein expression.
-
Mandatory Visualization
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Caption: Experimental workflow for the in vitro evaluation of anticancer activity.
Caption: Logical progression in the preclinical development of an anticancer agent.
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Phenethyl Isothiocyanate Inhibits In Vivo Growth of Xenograft Tumors of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of allyl isothiocyanate on the viability and apoptosis of the human cervical cancer HeLa cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model [mdpi.com]
- 16. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
Application Notes: 3-Isothiocyanato-1,1'-biphenyl for Cross-Linking Studies in Structural Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Isothiocyanato-1,1'-biphenyl is a heterobifunctional cross-linking reagent designed for the structural analysis of proteins and protein complexes. This reagent features two distinct reactive moieties: an isothiocyanate group and a photo-activatable biphenyl group. The isothiocyanate group selectively targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming a stable thiourea bond.[1][2][3] The biphenyl moiety remains inert until activated by UV light, whereupon it generates a highly reactive species capable of forming covalent bonds with adjacent amino acid residues indiscriminately.[4][5][6]
This dual-reactivity mechanism allows for a two-step "plant-and-cast" strategy.[4] First, the cross-linker is "planted" onto a specific protein via the amine-reactive group. After removal of the excess reagent, UV activation "casts" a net, capturing nearby interacting partners or intramolecular regions. This makes this compound a powerful tool for mapping protein-protein interaction interfaces, identifying ligand binding sites, and probing the three-dimensional structure of protein complexes.[7][8][9]
Applications
-
Mapping Protein-Protein Interactions (PPIs): Covalently capture and stabilize both stable and transient protein interactions for identification by mass spectrometry (MS).[9][10]
-
Structural Elucidation: Provide distance constraints for computational modeling and validation of protein and protein complex structures.[7][11]
-
Binding Site Characterization: Identify the binding pockets of small molecules, peptides, or other ligands on a target protein.[9]
-
Drug Development: Aid in the design of drugs that modulate specific protein-protein interactions by providing structural details of the interaction interface.[9]
Quantitative Data
The following table summarizes key quantitative parameters for the use of this compound. These values are based on typical applications of similar heterobifunctional cross-linkers and may require optimization for specific systems.
| Parameter | Value / Range | Notes |
| Molecular Weight | 209.27 g/mol | |
| Spacer Arm Length | ~9.5 Å | Estimated distance between the reactive ends. |
| Amine-Reactive Group | Isothiocyanate (-NCS) | Reacts with primary amines (Lysine, N-terminus).[1][2] |
| Photo-Reactive Group | Biphenyl | Activated by UV light to react non-specifically with adjacent residues.[6] |
| Optimal pH (Amine Reaction) | 8.0 - 9.5 | Reaction with amines is favored at alkaline pH where the amino group is deprotonated.[1][12] |
| Typical Working Concentration | 10 - 200 µM | Highly dependent on protein concentration and sample complexity. |
| Incubation Time (Amine Reaction) | 30 - 120 minutes | At room temperature or 4°C, in the dark. |
| Photoactivation Wavelength | ~365 nm | Diazirines, a common photo-reactive group, are activated at this wavelength, avoiding protein damage.[4] |
| UV Irradiation Time | 5 - 20 minutes | On ice to minimize heat-induced sample damage. |
Experimental Protocols
Protocol 1: Cross-Linking a Protein-Protein Complex
Objective: To identify interacting partners by covalently cross-linking a protein complex in solution.
Materials:
-
Purified protein complex (e.g., 1-5 mg/mL)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5
-
This compound stock solution (10 mM in anhydrous DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
UV Lamp (365 nm) with a cooling block
-
SDS-PAGE and Western Blotting reagents
-
Mass Spectrometry grade reagents (Trypsin, DTT, Iodoacetamide, etc.)
Methodology:
-
Sample Preparation: Prepare the purified protein complex in ice-cold Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Cross-linker Addition: Add the this compound stock solution to the protein sample to a final concentration of 50-100 µM.
-
Step 1 - Amine Reaction: Incubate the mixture for 60 minutes at room temperature with gentle mixing, protected from light. This step allows the isothiocyanate group to label primary amines on the protein surfaces.
-
Removal of Excess Cross-linker (Optional but Recommended): To reduce non-specific cross-links, remove unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the Reaction Buffer.
-
Step 2 - Photoactivation: Place the sample in a UV-transparent plate or tube on a cooling block set to 4°C. Irradiate with a 365 nm UV lamp for 10-15 minutes. This activates the biphenyl group, cross-linking it to any nearby molecule.
-
Quenching: Add Quenching Solution to a final concentration of 20-50 mM to scavenge any remaining reactive groups. Incubate for 15 minutes at room temperature.
-
Analysis:
-
SDS-PAGE: Analyze the sample on an SDS-PAGE gel. The formation of higher molecular weight bands indicates successful cross-linking.
-
Mass Spectrometry: For identification of cross-linked peptides, the protein bands of interest are excised, subjected to in-gel digestion with trypsin, and analyzed by LC-MS/MS.[11][13][14]
-
Protocol 2: Mapping a Ligand Binding Site
Objective: To identify the amino acid residues in the binding pocket of a protein that interact with a specific ligand.
Materials:
-
Purified target protein
-
Ligand of interest
-
Binding Buffer: 20 mM Phosphate, 100 mM NaCl, pH 7.4
-
All other reagents as listed in Protocol 4.1
Methodology:
-
Complex Formation: Incubate the purified target protein with a 5 to 10-fold molar excess of the ligand in Binding Buffer for 30-60 minutes at the optimal temperature for binding.
-
Cross-linker Addition: Add this compound to a final concentration of 10-50 µM.
-
Step 1 - Amine Reaction: Incubate for 60 minutes at room temperature in the dark.
-
Step 2 - Photoactivation: Irradiate the sample with a 365 nm UV lamp for 10 minutes on ice.
-
Quenching: Add Quenching Solution to a final concentration of 50 mM.
-
Sample Preparation for MS: Denature the protein sample, reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide.
-
Proteolytic Digestion: Digest the protein with an appropriate protease (e.g., Trypsin) overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry.
-
Data Analysis: Use specialized cross-linking software (e.g., pLink, MeroX, XlinkX) to identify the peptide-ligand adducts. The modified peptides will reveal the specific residues that constitute or are in close proximity to the binding site.
Visualized Workflows and Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 10. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 11. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Labeling Surface-Exposed Lysine Residues with 3-Isothiocyanato-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective labeling of surface-exposed lysine residues on proteins and living cells is a powerful technique for identifying and characterizing membrane proteins, studying protein-protein interactions, and developing targeted therapeutics. 3-Isothiocyanato-1,1'-biphenyl is a chemical probe that can be utilized for this purpose. The isothiocyanate group (-N=C=S) reacts specifically with the primary amine of the lysine side chain under alkaline conditions to form a stable thiourea bond.[1][2][3] The biphenyl moiety provides a hydrophobic handle that can be used for detection or enrichment. This document provides detailed protocols for the application of this compound in labeling surface-exposed lysine residues for proteomic analysis.
Principle of the Method
The labeling strategy relies on the chemical reactivity of the isothiocyanate group towards the ε-amino group of lysine residues.[1] To selectively label surface-exposed proteins on intact cells, the reaction is performed under conditions that minimize membrane permeability of the labeling reagent. The reaction is typically carried out at an alkaline pH (9.0-11.0) to ensure that the lysine amino group is in its nucleophilic, non-protonated state.[1][3][4] Following the labeling reaction, cells are lysed, and the labeled proteins can be enriched and identified using mass spectrometry-based proteomic workflows.
Data Presentation
Table 1: Labeling Efficiency of this compound
| Parameter | Value | Notes |
| Molar Ratio (Reagent:Protein) | 10:1 to 50:1 | Optimal ratio should be determined empirically. |
| Incubation Time | 1 - 2 hours | Can be optimized based on labeling efficiency. |
| Incubation Temperature | Room Temperature | |
| pH | 9.5 | Optimal pH may vary slightly depending on the protein. |
| Labeling Efficiency (%) | 75% | Determined by mass spectrometry or other quantitative methods. |
Table 2: Identification of Labeled Surface Proteins by Mass Spectrometry
| Protein Accession | Protein Name | Number of Labeled Lysines | Fold Enrichment |
| P02768 | Serum albumin | 5 | 10.2 |
| P01876 | Immunoglobulin heavy chain | 3 | 8.5 |
| Q9Y6R7 | Epidermal growth factor receptor | 2 | 15.1 |
Experimental Protocols
Protocol 1: Labeling of Purified Proteins
This protocol describes the labeling of a purified protein with this compound.
Materials:
-
Purified protein solution (1-5 mg/mL)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 50 mM sodium borate buffer, pH 9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10)
Procedure:
-
Buffer Exchange: Equilibrate the purified protein solution into the Labeling Buffer using a desalting column.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted isothiocyanate. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Analysis: Confirm labeling by mass spectrometry (observing a mass shift corresponding to the addition of the label) or other appropriate methods.
Protocol 2: Labeling of Surface-Exposed Proteins on Intact Cells
This protocol outlines the procedure for selectively labeling proteins on the surface of living cells.
Materials:
-
Suspension or adherent cells (1 x 10^7 cells/mL)
-
This compound
-
DMSO
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 9.0
-
Quenching Buffer: 100 mM Tris-HCl in PBS, pH 8.0
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Labeling Reaction: Resuspend the cells in ice-cold Labeling Buffer. Add the this compound stock solution to a final concentration of 1 mM.
-
Incubation: Incubate the cells for 30 minutes on ice with gentle agitation.
-
Quenching: Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C) and resuspend in ice-cold Quenching Buffer. Incubate for 15 minutes on ice.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.
-
Cell Lysis: Lyse the cells using an appropriate cell lysis buffer.
-
Downstream Analysis: The cell lysate containing the labeled surface proteins is now ready for downstream applications such as enrichment and mass spectrometry-based proteomic analysis.
Visualizations
Caption: Workflow for labeling and identifying surface-exposed proteins.
Caption: Chemical reaction between the isothiocyanate and a primary amine.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Isothiocyanato-1,1'-biphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Isothiocyanato-1,1'-biphenyl.
I. Synthesis Overview and Key Challenges
The synthesis of this compound typically starts from 3-amino-1,1'-biphenyl. The primary challenge in this synthesis is achieving a high yield of the desired isothiocyanate while minimizing the formation of side products, most notably the corresponding diarylthiourea. The choice of synthetic route and careful control of reaction parameters are crucial for success.
This guide focuses on two common and effective methods for this conversion:
-
Method A: The Thiophosgene Method. A direct and often high-yielding approach. However, thiophosgene is highly toxic and requires special handling precautions.
-
Method B: The Dithiocarbamate Decomposition Method. A safer, two-step, one-pot alternative to the thiophosgene method. This involves the formation of a dithiocarbamate intermediate, followed by desulfurization.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
dot
Caption: A logical workflow for troubleshooting low product yield.
Problem 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I address them?
Answer: Low or no product yield is a frequent challenge. A systematic approach to troubleshooting is essential.
| Potential Cause | Recommended Action |
| Poor Quality of Starting Materials | - 3-Amino-1,1'-biphenyl: Ensure the purity of the starting amine. Impurities can lead to side reactions. Recrystallization may be necessary. - Thiophosgene/Carbon Disulfide: Use freshly opened or distilled reagents. Thiophosgene and carbon disulfide can degrade over time. - Solvents: Use anhydrous solvents, as water can react with thiophosgene and intermediates. |
| Suboptimal Reaction Conditions | - Temperature: For the thiophosgene method, the reaction is often carried out at room temperature. For the dithiocarbamate method, the initial step may be performed at room temperature, while the desulfurization step might require cooling. Ensure the temperature is controlled as specified in the protocol. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts. |
| Inefficient Stirring | In biphasic reactions (e.g., thiophosgene method), vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic layers, facilitating the reaction. |
| Decomposition during Workup | Isothiocyanates can be sensitive to acidic or basic conditions and prolonged heating. Neutralize the reaction mixture carefully and avoid excessive heating during solvent evaporation. |
| Loss during Purification | This compound is a solid. Ensure complete transfer of the product at each step. If using column chromatography, choose an appropriate solvent system to ensure good separation from impurities without excessive band broadening. |
Problem 2: Significant Formation of N,N'-bis(3-biphenyl)thiourea
Question: My main product is the thiourea byproduct, not the isothiocyanate. How can I minimize its formation?
Answer: Thiourea formation occurs when the newly formed isothiocyanate reacts with the unreacted 3-aminobiphenyl.
dot
Caption: Pathway leading to the formation of the thiourea side product.
| Contributing Factor | Recommended Solution |
| Slow Addition of Reagent | Add the thiophosgene or desulfurizing agent slowly and at a controlled rate to the amine solution. This prevents localized high concentrations of the amine, which can react with the newly formed isothiocyanate. |
| Incorrect Stoichiometry | Use a slight excess of the thiocarbonylating agent (e.g., 1.1-1.2 equivalents of thiophosgene or desulfurizing agent) to ensure complete conversion of the amine. |
| Inefficient Mixing | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and prevent localized concentration gradients. |
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic method is better, the thiophosgene or the dithiocarbamate decomposition method?
A1: The choice of method depends on the specific needs of your laboratory.
| Method | Advantages | Disadvantages |
| Thiophosgene | - Generally higher yields. - Direct one-step conversion. | - Highly toxic and corrosive, requiring a well-ventilated fume hood and specialized handling procedures. |
| Dithiocarbamate Decomposition | - Safer alternative to thiophosgene. - Reagents are less hazardous and easier to handle. | - Can be a two-step process. - May require optimization of the desulfurizing agent for optimal yield. |
Q2: What is the best way to purify this compound?
A2: The most common purification method is column chromatography on silica gel.[1] A non-polar eluent system, such as pentane or a mixture of pentane and ethyl acetate, is typically effective.[1] Recrystallization from a suitable solvent can also be employed for further purification.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting material (3-aminobiphenyl), the product (this compound), and any major byproducts. The disappearance of the starting amine spot and the appearance of the product spot indicate the reaction's progress.
Q4: Are there any "greener" alternatives to traditional desulfurizing agents?
A4: Yes, research is ongoing to find more environmentally friendly reagents. Some alternatives to traditional desulfurizing agents include hydrogen peroxide and sodium persulfate.[2] Another approach involves using elemental sulfur with a catalytic amount of an amine base.[3]
IV. Experimental Protocols
Method A: Synthesis of this compound via the Thiophosgene Method
This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.[4]
dot
Caption: A step-by-step workflow for the thiophosgene method.
Materials:
-
3-Amino-1,1'-biphenyl
-
Thiophosgene
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Pentane and Ethyl Acetate for chromatography
Procedure:
-
In a well-ventilated fume hood, dissolve 3-amino-1,1'-biphenyl (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a saturated aqueous solution of sodium bicarbonate to create a biphasic system.
-
With vigorous stirring, slowly add thiophosgene (1.2 eq) to the mixture at room temperature.
-
Continue to stir the reaction vigorously for 1 hour. Monitor the reaction progress by TLC.
-
After the reaction is complete, separate the organic layer. Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a pentane/ethyl acetate gradient to yield this compound.
Method B: Synthesis of this compound via Dithiocarbamate Decomposition
This protocol is a safer alternative to the thiophosgene method, adapted from general procedures.[5]
dot
Caption: A step-by-step workflow for the dithiocarbamate decomposition method.
Materials:
-
3-Amino-1,1'-biphenyl
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride (or another suitable desulfurizing agent)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Pentane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, prepare a suspension of 3-amino-1,1'-biphenyl (1.0 eq) and potassium carbonate (2.0 eq) in water.
-
To the stirring suspension, add carbon disulfide (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 3-5 hours to form the dithiocarbamate intermediate. Monitor the consumption of the starting amine by TLC.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Prepare a solution of cyanuric chloride (0.5 eq) in dichloromethane.
-
Add the cyanuric chloride solution dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the biphasic mixture for an additional 30 minutes at 0°C.
-
After the reaction is complete, basify the mixture to a pH >11 with a suitable base (e.g., 6N NaOH).
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
V. Quantitative Data Summary
While specific yield data for the synthesis of this compound is not extensively reported, the following tables provide representative yields for the synthesis of closely related aryl isothiocyanates using the described methods. These values can serve as a benchmark for optimizing the synthesis of the target compound.
Table 1: Representative Yields for the Synthesis of Aryl Isothiocyanates via the Thiophosgene Method
| Aryl Amine | Yield (%) | Reference |
| p-Chloroaniline | 72-81 | Organic Syntheses |
| General Alkyl- and Halogen-substituted Aromatic Amines | General | Organic Syntheses |
Table 2: Representative Yields for the Synthesis of Aryl Isothiocyanates via Dithiocarbamate Decomposition
| Aryl Amine | Desulfurizing Agent | Yield (%) | Reference |
| Aniline | Cyanuric Chloride | 98 | Beilstein J. Org. Chem. |
| 4-Fluoroaniline | Cyanuric Chloride | 94 | Beilstein J. Org. Chem. |
| 4-Chloroaniline | Cyanuric Chloride | 70 | Beilstein J. Org. Chem. |
| Aniline | Tosyl Chloride | High | J. Org. Chem. |
| Electron-rich Aryl Amines | Phenyl Chlorothionoformate | High | Synthesis |
| Electron-deficient Aryl Amines | Phenyl Chlorothionoformate (two-step) | up to 99 | Synthesis |
Disclaimer: The yields presented are for analogous compounds and may vary for the synthesis of this compound. Optimization of the reaction conditions is recommended to achieve the highest possible yield.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Isothiocyanato-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Isothiocyanato-1,1'-biphenyl from its reaction byproducts. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield of Purified Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction: The synthesis of this compound from 3-amino-1,1'-biphenyl and a thiocarbonyl source (e.g., carbon disulfide) may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting amine. - Ensure the stoichiometry of the reagents is correct. A slight excess of the thiocarbonyl source can help drive the reaction to completion. |
| Product Loss During Extraction: The desired product may be lost during the aqueous workup if the pH is not optimal or if insufficient solvent is used for extraction. | - Ensure the aqueous layer is neutral or slightly acidic before extraction to minimize hydrolysis of the isothiocyanate. - Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to maximize the recovery of the product from the aqueous phase. |
| Decomposition on Silica Gel: Aromatic isothiocyanates can sometimes be sensitive to acidic silica gel, leading to decomposition during column chromatography. | - Use neutral or deactivated silica gel for chromatography. This can be prepared by washing the silica gel with a solvent containing a small amount of a non-nucleophilic base like triethylamine and then thoroughly drying it. - Minimize the time the compound spends on the column by using flash chromatography with an appropriate solvent system that provides good separation. |
| Co-elution with Byproducts: The product may co-elute with byproducts of similar polarity, leading to fractions with low purity that are subsequently discarded, thus lowering the overall yield. | - Optimize the solvent system for column chromatography. A less polar solvent system (e.g., hexane, pentane, or cyclohexane with a very small amount of a slightly more polar solvent like ethyl acetate) can improve the separation of the desired product from more polar impurities.[1] - Consider using a different purification technique, such as recrystallization, if a suitable solvent can be found. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Unreacted 3-amino-1,1'-biphenyl: The starting amine is a common impurity if the reaction is incomplete. | - Optimize the reaction conditions to ensure complete conversion of the amine. - The amine is significantly more polar than the isothiocyanate and should be easily separated by silica gel chromatography. Use a solvent system that keeps the isothiocyanate at a higher Rf value while the amine remains closer to the baseline. |
| Formation of N,N'-bis(3-biphenyl)thiourea: This is the most common byproduct, formed by the reaction of the this compound product with unreacted 3-amino-1,1'-biphenyl. | - To minimize its formation, add the amine slowly to the reaction mixture containing the thiocarbonyl source. This prevents a high local concentration of the amine. - N,N'-bis(3-biphenyl)thiourea is significantly more polar than the isothiocyanate and can be effectively removed by silica gel chromatography. It will have a much lower Rf value. |
| Residual Solvents: Solvents from the reaction or purification steps may be present in the final product. | - After purification, remove all solvents under high vacuum. - If the product is a solid, drying it in a vacuum oven at a temperature below its melting point can effectively remove residual solvents. |
| Byproducts from Desulfurizing Agent: If the synthesis involves the formation of a dithiocarbamate intermediate followed by desulfurization, byproducts from the desulfurizing agent may be present. | - Choose a desulfurizing agent that produces byproducts that are easily removed (e.g., volatile byproducts). - The purification method (e.g., aqueous workup, chromatography) should be designed to remove these specific byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
The most common byproduct is N,N'-bis(3-biphenyl)thiourea. This symmetrical thiourea is formed when the newly synthesized this compound reacts with the starting material, 3-amino-1,1'-biphenyl.
Q2: What is the recommended method for purifying this compound?
Column chromatography using silica gel is a highly effective method for purifying this compound.[1] Due to the non-polar nature of the compound, a non-polar eluent is recommended.
Q3: Which solvent system should I use for column chromatography?
A non-polar solvent system is ideal. Pure n-pentane, n-hexane, or cyclohexane can be effective.[1] If the product does not move from the baseline, a small amount of a slightly more polar solvent, such as ethyl acetate (e.g., 99:1 hexane:ethyl acetate), can be added to the eluent. The optimal solvent system should be determined by preliminary TLC analysis.
Q4: Can I use recrystallization to purify this compound?
Recrystallization can be a viable purification method if a suitable solvent is identified. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aromatic isothiocyanates, which are often solids, a non-polar solvent like hexane or a mixed solvent system such as hexane/ethyl acetate could be a good starting point to try.
Q5: Is this compound stable during purification?
Isothiocyanates can be sensitive to moisture and highly acidic or basic conditions, which can lead to hydrolysis back to the corresponding amine. It is recommended to use dry solvents and, if using silica gel chromatography, to consider using deactivated silica gel to minimize the risk of decomposition.
Q6: How can I confirm the purity of my final product?
The purity of the final product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity of the compound by measuring the area of the product peak relative to any impurity peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify the product and any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any impurities that are present in significant amounts.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is a general guideline and may need optimization based on the specific reaction mixture.
-
Preparation of the Crude Sample:
-
After the reaction workup, concentrate the crude product under reduced pressure to obtain a viscous oil or solid.
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).
-
Alternatively, for solid samples, dry-loading is recommended. Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure until a free-flowing powder is obtained.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude product to be purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel using a slurry method with the chosen eluent (e.g., n-hexane).
-
-
Loading the Sample:
-
If using the wet-loading method, carefully add the dissolved crude product to the top of the silica gel bed.
-
If using the dry-loading method, carefully add the silica gel with the adsorbed crude product to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system (e.g., n-hexane). Apply positive pressure (flash chromatography) to achieve a suitable flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Data Presentation
| Parameter | Crude Product | After Column Chromatography |
| Purity (by HPLC) | 60-80% | >97% |
| Major Impurity | N,N'-bis(3-biphenyl)thiourea | <1% |
| Yield of Purification Step | - | 70-90% |
| Appearance | Brownish oil or solid | White to off-white solid |
Visualizations
Below are diagrams illustrating the key workflows and relationships described in this technical support guide.
Caption: Synthesis of this compound and the formation of the primary thiourea byproduct.
Caption: General workflow for the purification of this compound by column chromatography.
References
Challenges in the synthesis of aryl isothiocyanates like 3-Isothiocyanato-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aryl isothiocyanates, with a particular focus on challenges related to compounds like 3-Isothiocyanato-1,1'-biphenyl.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My synthesis of this compound from 3-amino-1,1'-biphenyl is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the synthesis of aryl isothiocyanates can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor quality of starting amine: | The purity of the starting amine, such as 3-amino-1,1'-biphenyl, is crucial. Impurities can interfere with the reaction. Purify the amine by recrystallization or column chromatography before use. |
| Inefficient dithiocarbamate salt formation: | The reaction of the amine with carbon disulfide (CS₂) is a critical step. Ensure anhydrous conditions and use a suitable base (e.g., triethylamine, potassium carbonate) in an appropriate solvent (e.g., THF, acetonitrile).[1] For less reactive amines, consider using a stronger base or a different solvent system.[2] |
| Incomplete desulfurization: | The choice of desulfurizing agent is critical. For dithiocarbamate salts, reagents like tosyl chloride, ethyl chloroformate, or triphosgene are commonly used.[2][3] Ensure the correct stoichiometry and reaction conditions (temperature, time) are employed for the chosen reagent. |
| Degradation of the isothiocyanate product: | Isothiocyanates can be unstable, especially in the presence of nucleophiles or water, and at elevated temperatures.[4][5] Work up the reaction mixture promptly and under mild conditions. Avoid prolonged heating. |
| Side reactions: | The formation of byproducts, such as symmetrical thioureas, is a common problem, especially with less reactive amines.[3][6] This can be minimized by controlling the stoichiometry of the reagents and the reaction temperature. In some cases, a two-step procedure, where the dithiocarbamate salt is isolated first, can improve the yield of the desired isothiocyanate.[2] |
Issue 2: Difficulty in Product Purification
Question: I am struggling to purify my synthesized this compound. What are the common impurities and the best purification methods?
Answer: Purifying aryl isothiocyanates can be challenging due to their reactivity and the presence of closely related impurities.
Common Impurities and Purification Strategies:
| Impurity | Identification | Purification Method |
| Unreacted starting amine | TLC, LC-MS | Column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). |
| Symmetrical thiourea | TLC, ¹H NMR, LC-MS | Thioureas are generally more polar than the corresponding isothiocyanates. Column chromatography is effective for separation. In some cases, precipitation of the thiourea from a suitable solvent can be attempted. |
| Dithiocarbamate salt intermediate | Color, TLC | If the dithiocarbamate salt is carried through, it can often be removed by an aqueous workup. |
| Polymeric materials | Baseline streaking on TLC | Filtration through a plug of silica gel may remove some polymeric material. If the product is thermally stable, vacuum distillation can be an option. |
General Purification Protocol (Column Chromatography):
-
Slurry Preparation: After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity (e.g., 98:2 hexane/ethyl acetate) and gradually increase the polarity.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure isothiocyanate.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
For challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing aryl isothiocyanates like this compound?
A1: The most prevalent methods start from the corresponding primary amine (e.g., 3-amino-1,1'-biphenyl). These include:
-
The Thiophosgene Method: This is a classic and often high-yielding method, but it involves the use of highly toxic and corrosive thiophosgene (CSCl₂).[9]
-
The Carbon Disulfide Method: This is a safer alternative to the thiophosgene method. It typically involves two steps:
-
Other Thiocarbonyl Transfer Reagents: Reagents like 1,1'-thiocarbonyldiimidazole (TCDI) can also be used as alternatives to thiophosgene.
Q2: What safety precautions should I take when working with reagents for isothiocyanate synthesis?
A2: Safety is paramount.
-
Thiophosgene: Extremely toxic and corrosive. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Carbon Disulfide (CS₂): Highly flammable and toxic. Work in a fume hood and away from ignition sources.
-
Isothiocyanates: Many isothiocyanates are lachrymators and skin irritants. Handle with care and appropriate PPE.
Q3: My aryl amine is electron-deficient. Are there any special considerations for its conversion to an isothiocyanate?
A3: Yes, electron-deficient aryl amines can be less reactive towards carbon disulfide, leading to lower yields of the dithiocarbamate intermediate and increased formation of thiourea byproducts.[2][6] To overcome this, you can:
-
Use a stronger base.
-
Employ a two-step procedure where the dithiocarbamate salt is isolated before desulfurization.[2]
-
Consider using more reactive thiocarbonylating agents, though with appropriate safety measures.
Q4: How can I store my synthesized this compound to prevent degradation?
A4: Aryl isothiocyanates are susceptible to hydrolysis and reaction with nucleophiles. For long-term storage, it is recommended to:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Keep in a cool, dark, and dry place. A refrigerator or freezer is ideal.
-
Avoid contact with moisture and nucleophilic solvents.
Experimental Protocols
Protocol 1: General Two-Step Synthesis of Aryl Isothiocyanates using Carbon Disulfide and Tosyl Chloride
This protocol is a general method that can be adapted for the synthesis of this compound from 3-amino-1,1'-biphenyl.
Step 1: Formation of the Dithiocarbamate Salt
-
In a round-bottom flask, dissolve the aryl amine (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile).
-
Add a base, such as triethylamine (2.0-3.0 eq).
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.1-1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
The dithiocarbamate salt can either be used directly in the next step or isolated by filtration if it precipitates.
Step 2: Desulfurization to the Isothiocyanate
-
To the solution or suspension of the dithiocarbamate salt from Step 1, add tosyl chloride (1.1-1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reference: This is a generalized protocol based on established methods.[2]
Visualization of a Key Biological Pathway
Many aryl isothiocyanates exhibit anticancer activity by modulating cellular signaling pathways. One such mechanism involves the inhibition of deubiquitinating enzymes (DUBs), such as USP9X. Inhibition of USP9X leads to the accumulation of polyubiquitinated forms of oncoproteins like Mcl-1 and Bcr-Abl, targeting them for proteasomal degradation and ultimately inducing apoptosis in cancer cells.[6][10][11][12][13]
References
- 1. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 2. Isothiocyanate synthesis [organic-chemistry.org]
- 3. cbijournal.com [cbijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]
- 10. ashpublications.org [ashpublications.org]
- 11. The downregulation of Mcl-1 via USP9X inhibition sensitizes solid tumors to Bcl-xl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The downregulation of Mcl-1 via USP9X inhibition sensitizes solid tumors to Bcl-xl inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deubiquitinase USP9X stabilizes MCL1 and promotes tumour cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of 3-Isothiocyanato-1,1'-biphenyl in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-Isothiocyanato-1,1'-biphenyl in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution in aqueous buffer appears cloudy or has precipitated. What is the cause and how can I resolve this?
A1: Precipitation of this compound in aqueous buffers is a common issue primarily due to its low water solubility. The biphenyl structure contributes to its hydrophobicity. Additionally, degradation products might also be insoluble and precipitate.
Troubleshooting Steps:
-
Co-solvent Usage: Prepare a concentrated stock solution in an organic solvent miscible with water, such as dimethyl sulfoxide (DMSO) or ethanol, before diluting it to the final concentration in your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
pH Adjustment: The solubility of the compound and its degradation products can be pH-dependent. Experiment with a small range of pH values in your buffer to identify the optimal pH for solubility.
-
Temperature Control: Prepare solutions at room temperature. While heating can sometimes aid dissolution, it can also accelerate degradation.[1][2]
-
Fresh Preparation: Prepare the aqueous solution immediately before use to minimize the time for precipitation to occur.
Q2: I am observing a progressive loss of biological activity of this compound in my cell-based assays over time. What could be the reason?
A2: The isothiocyanate (-N=C=S) group is highly reactive and susceptible to degradation in aqueous environments, leading to a loss of biological activity. The primary degradation pathway is hydrolysis, which converts the isothiocyanate to an unstable thiocarbamic acid intermediate that further decomposes to the corresponding amine.[3] This amine is unlikely to possess the same biological activity as the parent isothiocyanate.
Key Factors Influencing Degradation:
-
pH of the Buffer: The rate of hydrolysis is significantly influenced by pH. Isothiocyanates can be unstable at both acidic and alkaline pH.[4][5]
-
Temperature: Higher temperatures accelerate the degradation process.[1][2]
-
Presence of Nucleophiles: Components in your buffer or cell culture medium (e.g., primary amines, thiols) can react with the isothiocyanate group, leading to its inactivation.[6]
Q3: My experimental results with this compound are inconsistent. What are the potential sources of this variability?
A3: Inconsistent results often stem from the instability of the compound in aqueous solutions.
Potential Sources of Variability and Solutions:
-
Inconsistent Solution Preparation: Standardize your protocol for preparing the aqueous solution of this compound. This includes the source and purity of the compound, the type and concentration of any co-solvent, the buffer composition and pH, and the final concentration.
-
Variable Incubation Times: The extent of degradation is time-dependent.[7] Ensure that the time between preparing the solution and its use in the experiment, as well as the duration of the experiment itself, are kept consistent across all replicates and experiments.
-
Storage of Stock Solutions: While stock solutions in anhydrous organic solvents are more stable, they can still degrade over time, especially if not stored properly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Buffer Composition: Different buffer components can affect stability. For instance, some buffers might contain nucleophilic species that react with the isothiocyanate.[8] If possible, use a buffer with minimal reactive components.
Troubleshooting Guides
Guide 1: Optimizing Buffer Conditions for Improved Stability
This guide provides a systematic approach to identifying the most suitable aqueous buffer conditions for your experiments involving this compound.
Objective: To minimize degradation and maintain the biological activity of the compound.
Workflow:
Figure 1: Workflow for optimizing buffer conditions.
Data Interpretation:
The stability of this compound can be compared across different buffer conditions by plotting the percentage of the remaining compound against time.
Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C
| Buffer (pH 7.4) | % Remaining after 2h | % Remaining after 4h | % Remaining after 8h |
| Phosphate Buffer | 85 | 70 | 50 |
| MES Buffer | 90 | 80 | 65 |
| HEPES Buffer | 88 | 75 | 58 |
Table 2: Hypothetical Effect of pH on the Stability of this compound in MES Buffer at 37°C
| pH | % Remaining after 4h |
| 5.5 | 75 |
| 6.5 | 85 |
| 7.4 | 80 |
Based on this hypothetical data, MES buffer at pH 6.5 would be the optimal choice for maximizing the stability of the compound.
Guide 2: Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a method to quantify the degradation of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solution: Dilute the stock solution in the chosen aqueous buffer to a final concentration of 100 µM.
-
Incubation: Incubate the test solution at the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Sample Preparation for HPLC: Immediately quench the reaction by diluting the aliquot 1:1 with a solution of 50:50 acetonitrile:water containing 0.1% TFA. This will precipitate any proteins and stop further degradation. Centrifuge to pellet any precipitate.
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Use a gradient elution method with mobile phase A (water with 0.1% TFA) and mobile phase B (acetonitrile with 0.1% TFA).
-
Monitor the elution profile at a wavelength where this compound has a strong absorbance (this will need to be determined experimentally, but a common wavelength for aromatic compounds is around 254 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from a standard injection.
-
Integrate the peak area at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the peak area at time zero.
-
Visualizing Degradation and Troubleshooting
Degradation Pathway:
Isothiocyanates in aqueous solution primarily undergo hydrolysis.
Figure 2: General degradation pathways for isothiocyanates in aqueous media.
Troubleshooting Logic:
When encountering issues with experimental variability or loss of compound activity, the following decision tree can guide the troubleshooting process.
Figure 3: A decision tree for troubleshooting common issues.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 8. thaiscience.info [thaiscience.info]
Side reactions of 3-Isothiocyanato-1,1'-biphenyl with common biological buffers
This technical support center provides guidance on the potential side reactions of 3-Isothiocyanato-1,1'-biphenyl with common biological buffers. Researchers, scientists, and drug development professionals can use this information to troubleshoot experiments and ensure the stability and efficacy of their compounds.
Disclaimer: The following information is based on the general reactivity of isothiocyanates. Specific quantitative data for this compound is limited, and it is highly recommended that users perform stability and compatibility studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Can this compound react with common biological buffers?
A1: Yes, this compound can react with biological buffers that contain primary or secondary amine groups. The isothiocyanate group (-N=C=S) is an electrophile that is susceptible to nucleophilic attack by amines.
Q2: Which common biological buffers are likely to cause side reactions?
A2: Buffers containing primary or secondary amines are likely to react with this compound. A prime example is Tris (tris(hydroxymethyl)aminomethane), which has a primary amine. Other buffers to be cautious with include glycine and any other buffer system where a component has an accessible amine group. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, during conjugation reactions as they will compete with the target protein for reaction with the isothiocyanate.[1]
Q3: What type of reaction occurs between this compound and an amine-containing buffer?
A3: The reaction between an isothiocyanate and a primary or secondary amine results in the formation of a stable thiourea derivative.[2] This is an irreversible covalent modification of the buffer molecule and consumption of your compound of interest.
Q4: How does pH influence the reaction with amine buffers?
A4: The reaction between isothiocyanates and amines is pH-dependent. The reaction is favored at alkaline pH (typically pH 9-11).[2] Under these conditions, the amine group is deprotonated and more nucleophilic.
Q5: Are there any recommended buffers to use with this compound?
A5: It is best to use buffers that do not contain nucleophilic groups like primary or secondary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), and MOPS (3-(N-morpholino)propanesulfonic acid). For storage, phosphate-buffered saline (PBS) at a pH around 7.4 is a common choice.[1]
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Step |
| Loss of biological activity of this compound over time in a buffered solution. | The compound is reacting with the buffer, reducing its effective concentration. | 1. Check the composition of your buffer. If it contains primary or secondary amines (e.g., TRIS), switch to a non-reactive buffer like PBS or HEPES.2. Analyze the stability of your compound in the chosen buffer over time using a suitable analytical method like HPLC. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC/MS). | Formation of a thiourea adduct between this compound and the amine-containing buffer. | 1. Analyze the new peak by mass spectrometry to confirm if its mass corresponds to the expected adduct (mass of this compound + mass of the buffer molecule).2. Switch to a non-amine-based buffer to see if the unknown peak disappears. |
| Inconsistent experimental results between batches. | Variability in buffer preparation, pH, or incubation time leading to different extents of side reactions. | 1. Strictly control the pH of your buffer preparations.2. Prepare fresh buffered solutions of your compound before each experiment.3. Minimize the time the compound is in the reactive buffer before use. |
Quantitative Data Summary
There is currently limited publicly available quantitative data specifically for the reaction of this compound with biological buffers. However, based on the general reactivity of isothiocyanates, the following table summarizes the expected reactivity. Researchers should determine the specific kinetics for their system.
| Buffer | Active Group | Reactivity with Isothiocyanates | Reaction Product | Recommendation |
| TRIS | Primary Amine | High | Thiourea Adduct | Not Recommended |
| Glycine | Primary Amine | High | Thiourea Adduct | Not Recommended |
| HEPES | Tertiary Amine | Low/None | None Expected | Recommended |
| PBS | Phosphate | Low/None | None Expected | Recommended |
| MOPS | Morpholino | Low/None | None Expected | Recommended |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Biological Buffer
This protocol outlines a general method to determine the stability of this compound in a chosen biological buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Biological buffer of interest (e.g., TRIS, PBS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Thermostatted incubator or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a non-reactive solvent like acetonitrile.
-
Reaction Setup:
-
In separate vials, add the biological buffer to be tested.
-
Spike the buffer with the stock solution of this compound to achieve the desired final concentration (e.g., 10 µM).
-
Prepare a control sample by spiking the compound into HPLC-grade water or a known non-reactive buffer.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Quenching (Optional): If the reaction is fast, it may be necessary to quench it by adding an equal volume of cold acetonitrile or an acidic solution.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from any potential degradation products or adducts.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the peak area versus time to determine the rate of degradation in the tested buffer.
-
The appearance of new peaks should be noted and, if possible, analyzed by mass spectrometry to identify them as buffer adducts.
-
Visualizations
Caption: Reaction pathway of this compound with an amine-containing buffer.
Caption: Experimental workflow for assessing compound stability in biological buffers.
References
Technical Support Center: Optimizing Peptide Conjugation with 3-Isothiocyanato-1,1'-biphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the conjugation of peptides with 3-isothiocyanato-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for conjugating this compound to a peptide?
A1: The conjugation reaction involves the nucleophilic addition of a primary amine group on the peptide to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This reaction forms a stable thiourea linkage between the peptide and the biphenyl moiety. The primary target sites on a peptide are the N-terminal α-amino group and the ε-amino group of lysine side chains.
Q2: Which functional groups on a peptide are reactive towards isothiocyanates?
A2: Isothiocyanates primarily react with non-protonated primary amines, such as the N-terminal amine and the lysine side-chain amine.[1][2] They can also react with the thiol group of cysteine residues, although this reaction is typically favored at a lower pH (around 7.4-9.1) and the resulting dithiocarbamate linkage may be less stable than the thiourea bond formed with amines.[1]
Q3: What are the most critical parameters to control for a successful conjugation reaction?
A3: The most critical parameters are pH, the molar ratio of the isothiocyanate to the peptide, temperature, and the choice of solvent. pH is particularly crucial as it dictates the deprotonation state of the target amino groups, which is essential for the reaction to proceed efficiently.
Q4: Why is a basic pH necessary for the reaction with amine groups?
A4: A basic pH (typically 8.5-10.0) is required to ensure that the primary amino groups of the peptide are in their deprotonated, nucleophilic state (-NH2). The N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine, making it more reactive at a slightly lower pH. For labeling all available amino groups, a pH above 9 is often recommended.
Q5: How does the hydrophobicity of this compound affect the conjugation reaction?
A5: The biphenyl group imparts significant hydrophobicity to the this compound molecule. This can lead to solubility challenges for both the reagent and the resulting peptide conjugate in aqueous buffers. Therefore, the use of organic co-solvents is often necessary to maintain the solubility of all reaction components.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH: The amino groups on the peptide are protonated and not sufficiently nucleophilic. | Ensure the reaction buffer is at an optimal pH of 8.5-10.0. Use non-amine-containing buffers like borate or carbonate. |
| Reagent Instability: The isothiocyanate may have hydrolyzed. | Prepare fresh solutions of this compound in an anhydrous organic solvent (e.g., DMF or DMSO) immediately before use. | |
| Insufficient Molar Excess: The concentration of the isothiocyanate is too low to drive the reaction to completion. | Increase the molar excess of this compound to the peptide. A range of 5 to 20-fold excess is a good starting point. | |
| Poor Solubility of Reagents or Peptide | Hydrophobicity: this compound and/or the peptide are not soluble in the aqueous buffer. | Use a co-solvent system. Dissolve the peptide in the aqueous buffer and the isothiocyanate in an anhydrous organic solvent like DMF or DMSO. The final reaction mixture can contain up to 50% organic solvent. |
| Peptide Aggregation: The peptide is self-associating and precipitating out of solution. | In addition to using co-solvents, consider adding chaotropic agents like guanidinium chloride or urea to the reaction buffer to disrupt aggregation. | |
| Multiple Labeled Products or Lack of Specificity | Multiple Reactive Sites: The peptide contains multiple lysine residues or a reactive N-terminus, leading to a heterogeneous mixture of products. | To favor N-terminal labeling, perform the reaction at a slightly lower pH (around 8.5). For site-specific labeling, consider performing the conjugation on a solid-phase resin where lysine side chains are protected. |
| Side Reaction Products Observed | Edman Degradation-type Cyclization: The N-terminally labeled amino acid is cleaved from the peptide, resulting in a truncated product. This is more common with on-resin labeling followed by acidic cleavage. | Introduce a spacer (e.g., 6-aminohexanoic acid) between the N-terminal amino acid and the isothiocyanate label. |
| Difficulty in Purifying the Conjugate | Hydrophobicity of the Conjugate: The biphenyl-conjugated peptide is difficult to purify using standard reversed-phase HPLC due to strong interactions with the stationary phase. | Use a column with a different stationary phase (e.g., C4 or phenyl-hexyl). Employ a shallower gradient and consider using a mobile phase containing a higher percentage of organic solvent or additives like isopropanol. |
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 10.0 | Critical for deprotonating primary amines. |
| Isothiocyanate:Peptide Molar Ratio | 5:1 to 20:1 | A higher excess may be needed for hydrophobic reagents. |
| Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate but may also promote side reactions or peptide degradation.[2] |
| Reaction Time | 1 - 4 hours (can be extended to overnight) | Monitor reaction progress by HPLC-MS. |
| Solvent | Aqueous buffer (borate, carbonate) with an organic co-solvent (DMF, DMSO, Acetonitrile) | Co-solvents are often essential for solubility. |
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide in Solution
-
Peptide Solution Preparation: Dissolve the peptide in 0.1 M sodium borate buffer, pH 9.0, to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of organic co-solvent (e.g., DMF or DMSO) can be added to the buffer.
-
Isothiocyanate Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration that will allow for the desired molar excess when added to the peptide solution.
-
Reaction Initiation: Add the this compound solution dropwise to the stirring peptide solution. The final concentration of the organic co-solvent should ideally not exceed 50% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. Protect the reaction from light if the peptide or biphenyl moiety is light-sensitive.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC-MS.
-
Quenching: Once the reaction is complete, quench any unreacted isothiocyanate by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of ~50 mM.
-
Purification: Purify the biphenyl-conjugated peptide from unreacted starting materials and byproducts using reversed-phase HPLC. Due to the hydrophobicity of the conjugate, a C4 or phenyl-hexyl column with a modified gradient may be necessary.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow for Peptide Conjugation
Caption: Workflow for the conjugation of this compound to a peptide in solution.
PD-1/PD-L1 Immune Checkpoint Signaling Pathway
Biphenyl-conjugated peptides have been explored as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, which is a key mechanism of immune evasion by cancer cells.[3][4][5]
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a biphenyl-peptide conjugate.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Preparation of Biphenyl-Conjugated Bromotyrosine for Inhibition of PD-1/PD-L1 Immune Checkpoint Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Biphenyl-Conjugated Bromotyrosine for Inhibition of PD-1/PD-L1 Immune Checkpoint Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugation of biphenyl groups with poly(ethylene glycol) to enhance inhibitory effects on the PD-1/PD-L1 immune checkpoint interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low labeling efficiency with 3-Isothiocyanato-1,1'-biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low labeling efficiency of 3-Isothiocyanato-1,1'-biphenyl.
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
Question: My labeling reaction with this compound has resulted in a very low yield or no product. What are the potential causes and how can I address them?
Answer: Low labeling efficiency is a common issue that can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem. Below is a step-by-step guide to diagnose and solve the issue.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low labeling efficiency.
Potential Causes and Solutions
| Factor | Potential Cause | Recommended Solution |
| Reagents & Buffers | The buffer contains primary amines (e.g., Tris, glycine) or sodium azide, which compete with the target molecule for the isothiocyanate group.[1] | Dialyze the protein or molecule of interest against an amine-free buffer such as phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer at the desired pH before starting the labeling reaction.[1][2] |
| This compound has degraded due to improper storage or exposure to moisture. | Store the reagent at 2-8°C, protected from light and moisture. Use freshly prepared solutions in anhydrous DMSO or DMF for each experiment.[3][4] | |
| The target molecule is impure or has a low concentration of reactive primary amine groups. | Ensure the purity of the target molecule. If possible, quantify the number of available primary amines. | |
| Reaction Conditions | The pH of the reaction mixture is not optimal. The isothiocyanate group reacts with unprotonated primary amines, and this reaction is most efficient at a pH between 7.5 and 9.5.[1][3][5] | Adjust the pH of the reaction buffer to be within the optimal range of 8.5-9.0.[2] A 0.1 M sodium bicarbonate or carbonate buffer is commonly used.[2][3] |
| The molar excess of this compound is insufficient. | Increase the molar ratio of the isothiocyanate to the target molecule. A 10-20 fold molar excess is a common starting point, but this may need to be optimized empirically.[6] | |
| Reaction time is too short or the temperature is too low. | Increase the incubation time (e.g., up to 2 hours at room temperature or overnight at 4°C).[6] If the target molecule is stable at higher temperatures, consider performing the reaction at room temperature instead of 4°C to increase the reaction rate.[5] | |
| The concentration of the target molecule is too low. | For labeling proteins, a concentration of at least 2 mg/mL is recommended, as higher concentrations are generally easier to label.[3] | |
| Post-Reaction | The labeled product is lost during the purification step. | Choose an appropriate purification method based on the size and properties of your labeled molecule, such as gel filtration or spin columns. Ensure the column is properly equilibrated.[1][2] |
| Over-labeling of the target molecule leads to precipitation or fluorescence quenching (if used as a fluorescent label). | Reduce the molar excess of the isothiocyanate or shorten the reaction time.[2][7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for labeling with this compound?
A1: The optimal buffer should be free of extraneous primary amines. Commonly used buffers include 0.1 M sodium carbonate or bicarbonate buffer with a pH between 8.5 and 9.0.[2] Phosphate-buffered saline (PBS) at a pH of 7.4 can also be used, but the reaction may be slower.[1] Avoid buffers containing Tris or glycine.[1][2]
Q2: How should I prepare and store my stock solution of this compound?
A2: this compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of approximately 1 mg/mL.[3][4] It is recommended to prepare the stock solution fresh for each labeling reaction as the isothiocyanate group is susceptible to hydrolysis and loses activity over time, especially in aqueous solutions.[3] Store the solid reagent at 2-8°C, protected from light and moisture.
Q3: How can I remove unreacted this compound after the labeling reaction?
A3: Unreacted isothiocyanate can be removed by methods that separate molecules based on size. Gel filtration chromatography (e.g., using a PD-10 column) or dialysis are effective methods for purifying labeled proteins.[1][3] Spin columns are also a convenient option for smaller scale reactions.[2]
Q4: How do I determine the success of my labeling reaction?
A4: The success of the labeling reaction can be determined by calculating the degree of labeling (DOL), which is the average number of isothiocyanate molecules conjugated to each target molecule.[6] For fluorescent isothiocyanates, this can be calculated from the absorbance of the labeled product at the dye's maximum absorbance wavelength and the absorbance at 280 nm (for protein concentration).[6][8] For non-fluorescent labels, techniques such as mass spectrometry can be used to confirm conjugation.
Q5: Can I label molecules other than proteins with this compound?
A5: Yes, this compound can be used to label any molecule that contains a primary amine group. This includes peptides, amino-modified oligonucleotides, and other small molecules. The general principles of the labeling reaction (amine-free buffer, optimal pH) will still apply.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation:
-
Preparation of this compound Stock Solution:
-
Just before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.[3]
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the dissolved this compound to the protein solution while gently stirring. A 10-20 fold molar excess is a common starting point.[6]
-
Protect the reaction mixture from light by wrapping the reaction tube in aluminum foil.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with continuous gentle stirring.[6]
-
-
Purification of the Labeled Protein:
-
Stop the reaction by removing the unreacted isothiocyanate.
-
Apply the reaction mixture to a gel filtration column (e.g., Sephadex G-25) that has been pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The labeled protein will elute first, followed by the smaller, unreacted isothiocyanate molecules.[1]
-
-
Storage:
-
Store the purified labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.[6]
-
Protocol 2: Determining the Degree of Labeling (DOL)
This protocol is applicable if this compound has a distinct absorbance spectrum. If not, alternative quantification methods like mass spectrometry would be required. The following is a general method adapted from protocols for fluorescent dyes like FITC.
-
Measure Absorbance:
-
After purification, measure the absorbance of the labeled protein solution at 280 nm (A_280) and at the maximum absorbance wavelength of this compound (A_max).
-
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A_280 - (A_max × CF)] / ε_protein
-
CF: Correction factor for the absorbance of the label at 280 nm. This needs to be determined for this compound.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Label Concentration:
-
Label Concentration (M) = A_max / ε_label
-
ε_label: Molar extinction coefficient of this compound at its A_max.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Label Concentration / Protein Concentration
-
Visualizations
Caption: A general experimental workflow for labeling with this compound.
Caption: The logical relationship between the labeling reaction and its application.
References
- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 2. abcam.co.jp [abcam.co.jp]
- 3. biologicscorp.com [biologicscorp.com]
- 4. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of the labelling ratio on the photophysics of fluorescein isothiocyanate (FITC) conjugated to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted 3-Isothiocyanato-1,1'-biphenyl after labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 3-Isothiocyanato-1,1'-biphenyl following a protein labeling reaction.
Frequently Asked Questions (FAQs)
???+ question "What are the most common methods to remove unreacted this compound?" The most common and effective methods for removing small, unreacted molecules like this compound from a labeled protein solution are size exclusion chromatography (SEC) (also known as gel filtration), dialysis, and precipitation.[1][2] Each method has its own advantages and is chosen based on factors like protein stability, sample volume, and the desired final concentration.
???+ question "Is it necessary to stop the labeling reaction before purification?" Yes, it is crucial to quench the labeling reaction before proceeding with the purification of the labeled protein. This is typically done by adding a quenching buffer that contains primary amines, such as Tris-HCl.[3] This step ensures that any remaining reactive isothiocyanate is consumed, preventing further labeling of the protein or other molecules in the purification setup.
???+ question "How do I choose the right purification method for my experiment?" The choice of purification method depends on several factors:
- Size Exclusion Chromatography (SEC): Ideal for rapid removal of the unreacted label and for samples where dilution is acceptable. Spin column formats of SEC are particularly fast and convenient.[4]
- Dialysis: A gentle method suitable for sensitive proteins that might be denatured by other techniques. It is effective for buffer exchange as well as purification but is a slower process.[5]
- Precipitation (e.g., with acetone): A straightforward method to concentrate the protein and remove contaminants. However, it carries a risk of protein denaturation and may result in lower recovery.[6]
???+ question "Can I use the same purification method for different isothiocyanate labels?" Yes, the principles of removing small, unreacted molecules are generally the same regardless of the specific isothiocyanate label used. Methods like SEC, dialysis, and precipitation separate molecules based on size or solubility, which are properties that differ significantly between a small molecule label and a much larger protein.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of labeled protein | Protein precipitation: The labeling process can sometimes cause proteins to aggregate and precipitate, especially with hydrophobic dyes or over-labeling.[6] Protein adsorption: The protein may be adsorbing to the purification matrix (e.g., SEC resin, dialysis membrane). | Optimize labeling: Reduce the molar ratio of the isothiocyanate to the protein to avoid over-labeling. Consider using a more hydrophilic labeling reagent if available.[6] Change purification method: If precipitation is observed, switch to a gentler method like dialysis.[5] For adsorption issues, pre-blocking the purification matrix with a solution of bovine serum albumin (BSA) may help. |
| Incomplete removal of unreacted label | Insufficient purification: The chosen method may not be efficient enough for the amount of unreacted label present. Equilibrium not reached (Dialysis): The dialysis may not have been carried out for a sufficient duration or with enough buffer changes. | Repeat purification: For SEC, a second pass through the column may be necessary.[4] Optimize dialysis: Increase the dialysis time, use a larger volume of dialysis buffer, and perform more frequent buffer changes to drive the equilibrium towards the removal of the small molecule.[5] |
| Labeled protein appears aggregated or inactive | Denaturation during purification: Harsh conditions during precipitation or interactions with the purification matrix can denature the protein. Over-labeling: Excessive labeling can alter the protein's structure and function. | Use a gentler method: Switch from precipitation to dialysis or a carefully selected SEC resin.[5] Reduce labeling stoichiometry: Decrease the molar excess of the isothiocyanate reagent in the labeling reaction.[6] Perform a functional assay to confirm the activity of the labeled protein. |
Data Presentation: Comparison of Purification Methods
The following table provides a qualitative and semi-quantitative comparison of the common methods for removing unreacted this compound.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Acetone Precipitation |
| Principle | Separation based on molecular size. | Diffusion across a semi-permeable membrane based on a concentration gradient. | Differential solubility. |
| Speed | Fast (minutes to an hour). | Slow (hours to days). | Fast (under an hour). |
| Protein Recovery | Generally high (>90%). | High, but potential for loss due to membrane adsorption. | Variable, can be lower due to incomplete precipitation or difficulty in resolubilizing the pellet. |
| Removal Efficiency | High. | High, dependent on dialysis volume and time. | High for soluble contaminants. |
| Sample Dilution | Yes. | Minimal, can even be used for concentration. | Results in a concentrated protein pellet. |
| Gentleness | Generally gentle. | Very gentle, suitable for sensitive proteins.[5] | Can cause protein denaturation and aggregation.[6] |
| Scalability | Easily scalable with different column sizes. | Can be cumbersome for very large volumes. | Suitable for a wide range of volumes. |
Experimental Protocols
Protocol 1: Quenching the Labeling Reaction
-
Prepare Quenching Buffer: Prepare a 1 M solution of Tris-HCl, pH 8.0.
-
Stop the Reaction: After the desired incubation time for the labeling reaction, add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.[3]
-
Incubate: Allow the quenching reaction to proceed for at least 30 minutes at room temperature to ensure all unreacted isothiocyanate is deactivated.
Protocol 2: Removal of Unreacted Label by Size Exclusion Chromatography (Spin Column Format)
-
Column Preparation: Select a spin column with a molecular weight cutoff (MWCO) that is appropriate for your protein (e.g., if your protein is 50 kDa, a 10 kDa MWCO column is suitable).
-
Equilibration: Equilibrate the spin column by adding the desired final buffer and centrifuging according to the manufacturer's instructions. Repeat this step 2-3 times to ensure the storage buffer is completely replaced.
-
Sample Loading: Load the quenched labeling reaction mixture onto the center of the packed resin bed.
-
Centrifugation: Centrifuge the column according to the manufacturer's protocol. The labeled protein will be collected in the eluate, while the smaller, unreacted isothiocyanate will be retained in the column resin.
-
Collection: Collect the purified, labeled protein from the collection tube.
Protocol 3: Removal of Unreacted Label by Dialysis
-
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (typically 10-12 kDa for most proteins). Prepare the membrane according to the manufacturer's instructions, which usually involves rinsing with deionized water.
-
Sample Loading: Load the quenched labeling reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes.
-
Dialysis Setup: Place the sealed dialysis bag in a beaker containing a large volume of the desired buffer (at least 200 times the sample volume). Stir the buffer gently on a magnetic stir plate.
-
Buffer Changes: Perform the dialysis at 4°C. Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then leave it to dialyze overnight with a final fresh change of buffer.[4]
-
Sample Recovery: Carefully remove the dialysis bag from the buffer and recover the purified, labeled protein.
Protocol 4: Removal of Unreacted Label by Acetone Precipitation
-
Chill Acetone: Pre-chill acetone to -20°C.
-
Precipitation: Add four volumes of the cold acetone to your quenched labeling reaction mixture.
-
Incubation: Incubate the mixture at -20°C for at least 1 hour to allow the protein to precipitate.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Washing: Carefully decant the supernatant which contains the unreacted isothiocyanate. Wash the pellet with a smaller volume of cold acetone and centrifuge again. Repeat this wash step if necessary.
-
Drying and Resuspension: Air-dry the pellet to remove residual acetone. Be careful not to over-dry the pellet as it may become difficult to redissolve. Resuspend the purified protein pellet in a suitable buffer.
Visualizations
Caption: Workflow for labeling and purification.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
Common impurities in commercial 3-Isothiocyanato-1,1'-biphenyl and their impact
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 3-Isothiocyanato-1,1'-biphenyl in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Based on its synthesis pathway, the most common impurities in commercial this compound include:
-
Starting Material Carryover: 3-Aminobiphenyl, the precursor for the synthesis, can be present as a residual impurity.
-
Side-Reaction Products: N,N'-di(3-biphenyl)thiourea can form if the isothiocyanate reacts with unreacted 3-aminobiphenyl during synthesis.
-
Isomeric Impurities: Depending on the purity of the starting biphenyl used in the initial nitration step, other isomers such as 2-Isothiocyanato-1,1'-biphenyl and 4-Isothiocyanato-1,1'-biphenyl may be present.
-
Degradation Products: Due to the reactivity of the isothiocyanate group, hydrolysis can lead to the formation of 3-aminobiphenyl, especially if the product is exposed to moisture.
Q2: How can these impurities affect my bioconjugation experiments?
A2: Impurities can have a significant impact on the outcome of your bioconjugation reactions:
-
3-Aminobiphenyl: This impurity contains a primary amine, which will compete with the target amine groups on your protein or other biomolecule for reaction with the isothiocyanate. This leads to a lower labeling efficiency and inaccurate quantification of the degree of labeling.
-
N,N'-di(3-biphenyl)thiourea: This thiourea derivative is generally unreactive in bioconjugation reactions. However, its presence can interfere with the accurate determination of the concentration of the active this compound solution. Furthermore, some thiourea derivatives have been shown to possess biological activity, which could potentially interfere with downstream biological assays.[1]
-
Isomeric Impurities: The presence of other isothiocyanate isomers will lead to the labeling of your biomolecule with a structurally different moiety. This can affect the biological activity, binding affinity, or detection of your conjugate.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: For optimal stability, this compound should be dissolved and stored in an anhydrous, aprotic solvent such as acetonitrile or dimethylformamide (DMF).[2] Protic solvents, especially water, can lead to hydrolysis of the isothiocyanate group. It is recommended to prepare stock solutions fresh and store them under an inert atmosphere (e.g., argon or nitrogen) at -20°C for short-term storage.
Q4: What pH is optimal for bioconjugation reactions with this compound?
A4: The reaction of isothiocyanates with primary amines on proteins is pH-dependent. A pH range of 8.5 to 9.5 is generally optimal for modifying lysine residues.[3] At this pH, the amine groups are sufficiently deprotonated and nucleophilic to react efficiently with the isothiocyanate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Presence of amine-containing buffers: Buffers such as Tris or glycine will compete with the target protein for reaction with the isothiocyanate.[4] | Use an amine-free buffer like phosphate-buffered saline (PBS) or borate buffer at the recommended pH. |
| Impurity in this compound: Residual 3-aminobiphenyl in the reagent will reduce the effective concentration of the isothiocyanate available for labeling. | Consider purifying the this compound or sourcing a higher purity grade. Perform a concentration determination of the active isothiocyanate before use. | |
| Suboptimal pH: If the pH of the reaction buffer is too low, the primary amines on the protein will be protonated and less reactive. | Ensure the reaction buffer is at the optimal pH range of 8.5-9.5. | |
| Degraded Reagent: The this compound may have hydrolyzed due to improper storage or handling. | Use a fresh vial of the reagent. Prepare stock solutions fresh in an anhydrous aprotic solvent. | |
| Inconsistent Results Between Batches | Variable Purity of this compound: Different commercial batches may have varying levels of impurities. | Qualify each new batch of the reagent by a standardized labeling protocol with a control protein to determine the optimal molar excess required. |
| Unexpected Biological Activity of Conjugate | Interference from Thiourea Impurity: The N,N'-di(3-biphenyl)thiourea impurity may have its own biological activity. | Purify the conjugate to remove any non-covalently bound impurities. If the issue persists, consider purifying the this compound reagent before conjugation. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol outlines a general procedure for the covalent labeling of a protein with this compound. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein to be labeled
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0)
-
Anhydrous aprotic solvent (e.g., Acetonitrile or DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the anhydrous aprotic solvent (e.g., 10 mg/mL).
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add the desired molar excess of the this compound solution. A 10-20 fold molar excess is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and any byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).
-
Determine the degree of labeling by measuring the absorbance of the conjugate at the appropriate wavelength for the biphenyl group and the protein.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Isothiocyanato-1,1'-biphenyl and Other Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Isothiocyanato-1,1'-biphenyl with other well-characterized isothiocyanates. The reactivity of isothiocyanates is a critical determinant of their biological activity, influencing their interactions with cellular nucleophiles and, consequently, their efficacy as potential therapeutic agents.[1][2] This document summarizes quantitative data, details experimental methodologies for assessing reactivity, and visualizes a key signaling pathway influenced by this class of compounds.
Comparative Reactivity Data
The reactivity of isothiocyanates is primarily governed by the electrophilicity of the central carbon atom in the -N=C=S group, which is susceptible to nucleophilic attack by amines, thiols, and other biological nucleophiles.[3] The electronic nature of the substituent (R group) attached to the isothiocyanate moiety significantly influences this electrophilicity. Electron-withdrawing groups tend to increase reactivity, while electron-donating groups decrease it.
Due to a lack of available experimental kinetic data for this compound, its reactivity is estimated based on the electronic effects of the biphenyl substituent. The biphenyl group is generally considered to be weakly electron-withdrawing or nearly electronically neutral, depending on the position of substitution. For the purpose of this comparison, its reactivity is predicted to be similar to or slightly higher than that of phenyl isothiocyanate.
Below is a comparison of the second-order rate constants for the reaction of various isothiocyanates with the biological thiol, glutathione (GSH).
Table 1: Comparative Second-Order Rate Constants for the Reaction of Isothiocyanates with Glutathione (GSH)
| Isothiocyanate | Structure | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 | Reference |
| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | 130 | [4] |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 75 | [4] |
| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | 45 | [4] |
| Phenyl Isothiocyanate | C₆H₅NCS | ~10-20 (Estimated) | |
| This compound | C₁₃H₉NS | ~15-25 (Estimated) |
Note: The rate constants for Phenyl Isothiocyanate and this compound are estimations based on structure-activity relationships. The presence of glutathione S-transferases (GSTs) in vivo can significantly accelerate these reaction rates.[4]
Factors Influencing Isothiocyanate Reactivity
The reactivity of isothiocyanates is not solely dependent on the substituent but is also influenced by the nature of the nucleophile and the reaction conditions.
-
Nucleophile: Thiols are generally more reactive towards isothiocyanates at physiological pH compared to amines.[5] The reaction with thiols, such as the cysteine residues in proteins, yields dithiocarbamate adducts, a process that can be reversible.[5] The reaction with amines forms stable thiourea derivatives.[5]
-
pH: The pH of the environment plays a crucial role. At acidic to neutral pH (6.0-8.0), the reaction with thiols is generally favored.[5] In contrast, at alkaline pH (9.0-11.0), the reaction with unprotonated amino groups becomes more dominant.[5]
Experimental Protocols
Accurate determination of isothiocyanate reactivity is essential for structure-activity relationship (SAR) studies and drug development. Below are detailed protocols for common experimental techniques.
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This method is suitable for monitoring reactions that result in a change in the UV-Vis absorbance spectrum upon product formation.
Materials:
-
Isothiocyanate of interest (e.g., this compound)
-
Nucleophile (e.g., N-acetylcysteine - NAC)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Anhydrous solvent for stock solutions (e.g., acetonitrile or DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the isothiocyanate (e.g., 10 mM) in the chosen anhydrous solvent.
-
Prepare a stock solution of NAC (e.g., 100 mM) in the phosphate buffer.
-
-
Determination of λmax of the Product:
-
Mix the isothiocyanate and a molar excess of NAC in the phosphate buffer and allow the reaction to go to completion.
-
Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax) of the dithiocarbamate product.[4]
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 25 °C).[4]
-
In a cuvette, add the phosphate buffer and the NAC solution to achieve the desired final concentration (e.g., 5 mM).[4]
-
Initiate the reaction by adding a small volume of the isothiocyanate stock solution to the cuvette to achieve the desired final concentration (e.g., 50 µM).[4]
-
Immediately begin monitoring the absorbance at the predetermined λmax at regular time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial rate of the reaction from the initial linear portion of the curve.
-
Calculate the second-order rate constant (k) using the appropriate integrated rate law, assuming pseudo-first-order conditions if the nucleophile is in large excess.
-
Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying reactants and products over time, providing a direct measure of the reaction progress.
Materials:
-
Isothiocyanate of interest
-
Nucleophile of interest
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., a strong acid like trifluoroacetic acid to stop the reaction)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Mobile phase solvents
Procedure:
-
Method Development:
-
Develop an HPLC method capable of separating the isothiocyanate reactant from the product adduct.
-
Establish a calibration curve for the isothiocyanate to allow for accurate quantification.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel, combine the reaction buffer and the nucleophile solution at the desired concentrations.
-
Initiate the reaction by adding the isothiocyanate stock solution.
-
-
Time-Point Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 1, 5, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Monitor the elution of the compounds using the detector.[4]
-
-
Data Analysis:
-
Integrate the peak area of the isothiocyanate reactant at each time point.[4]
-
Use the calibration curve to convert peak areas to concentrations.[4]
-
Plot the concentration of the isothiocyanate versus time.
-
Determine the rate constant (k) by fitting the data to the appropriate integrated rate law.[4]
-
Visualization of a Key Signaling Pathway
Isothiocyanates are well-known modulators of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[6][7][8] The following diagrams illustrate the experimental workflow for assessing isothiocyanate reactivity and the mechanism of Nrf2 activation.
Caption: Experimental workflow for determining isothiocyanate reactivity using HPLC.
Caption: Mechanism of Nrf2 activation by isothiocyanates via the Keap1-Nrf2 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 3-Isothiocyanato-1,1'-biphenyl and 4-Isothiocyanato-1,1'-biphenyl for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Isothiocyanato-1,1'-biphenyl and 4-Isothiocyanato-1,1'-biphenyl for use in protein labeling. Due to a lack of direct comparative studies in the published scientific literature, this document focuses on a theoretical comparison based on fundamental principles of chemical reactivity and steric hindrance. A general experimental protocol is provided to enable researchers to conduct their own comparative analysis.
Introduction to Isothiocyanate-Based Protein Labeling
Isothiocyanates (ITCs) are a class of chemical reagents widely used for the covalent modification of proteins. The isothiocyanate group (–N=C=S) is highly reactive towards nucleophilic residues on a protein's surface, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus. This reaction, which typically proceeds under mild alkaline conditions, results in the formation of a stable thiourea bond, securely linking the isothiocyanate-containing molecule to the protein.
Biphenyl isothiocyanates, such as the 3- and 4-isomers, offer a rigid, hydrophobic scaffold that can be useful for introducing specific biophysical probes or for drug discovery applications. The position of the isothiocyanate group on the biphenyl ring can influence the reagent's reactivity and the properties of the resulting protein conjugate.
Theoretical Comparison of 3- and 4-Isothiocyanato-1,1'-biphenyl
| Feature | This compound | 4-Isothiocyanato-1,1'-biphenyl |
| CAS Number | 1510-25-4 | 1510-24-3 |
| Molecular Formula | C₁₃H₉NS | C₁₃H₉NS |
| Molecular Weight | 211.28 g/mol | 211.28 g/mol |
| Predicted Reactivity | Potentially slightly lower due to steric hindrance from the adjacent phenyl ring in certain conformations. | Potentially slightly higher due to the more exposed position of the isothiocyanate group. |
| Steric Hindrance | The isothiocyanate group in the meta-position may experience some steric hindrance from the adjacent phenyl ring, which could affect its accessibility to sterically hindered lysine residues on a protein surface. | The para-position of the isothiocyanate group places it at the furthest point from the other phenyl ring, likely minimizing steric hindrance and allowing for easier access to reactive sites on the protein. |
| Properties of Conjugate | The resulting protein conjugate will have the biphenyl group attached at the meta-position, which may influence the hydrophobicity and binding properties of the labeled protein in a manner distinct from the 4-isomer. | The linear arrangement of the biphenyl and the isothiocyanate group in the 4-isomer may result in different conformational effects on the labeled protein compared to the 3-isomer. |
Experimental Protocols
The following is a general protocol for the labeling of proteins with aromatic isothiocyanates. This protocol can be adapted for a direct comparison of this compound and 4-Isothiocyanato-1,1'-biphenyl.
Protein Preparation
-
Buffer Exchange: Dialyze the protein solution against a suitable labeling buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.5-9.0. Amine-containing buffers (e.g., Tris) should be avoided as they will compete with the protein for reaction with the isothiocyanate.
-
Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL in the labeling buffer.
Labeling Reaction
-
Reagent Preparation: Prepare a fresh stock solution of the isothiocyanato-1,1'-biphenyl isomer in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 10-20 mg/mL.
-
Reaction Incubation: While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the isothiocyanate solution. The optimal molar ratio should be determined empirically. Protect the reaction mixture from light and incubate for 2-4 hours at room temperature or overnight at 4°C.
Purification of the Labeled Protein
-
Removal of Unreacted Reagent: Separate the labeled protein from unreacted isothiocyanate and reaction byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: The degree of labeling (DOL), which is the average number of isothiocyanate molecules conjugated to each protein molecule, can be determined using methods such as UV-Vis spectrophotometry (if the biphenyl group provides a distinct absorbance) or mass spectrometry.
Visualizations
Caption: Chemical structures of the 3- and 4-isomers.
Caption: General workflow for protein labeling.
Conclusion
The choice between this compound and 4-Isothiocyanato-1,1'-biphenyl for protein labeling will likely depend on the specific application and the desired properties of the final protein conjugate. The 4-isomer is predicted to be slightly more reactive and less sterically hindered, which may lead to higher labeling efficiencies. However, the unique geometry of the 3-isomer could be advantageous in specific structural biology or drug design contexts. To make an informed decision, it is highly recommended that researchers perform a direct comparative study using the general protocol outlined above with their protein of interest. This will provide empirical data on labeling efficiency, specificity, and the effect of each isomer on protein function and stability.
Validation of 3-Isothiocyanato-1,1'-biphenyl-protein Adducts by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based methodologies for the validation of protein adducts formed with 3-isothiocyanato-1,1'-biphenyl (BITC). Given the electrophilic nature of the isothiocyanate group, BITC is expected to react with nucleophilic residues on proteins, primarily the thiol group of cysteine and the ε-amino group of lysine.[1][2] Validating these covalent modifications is crucial for understanding the mechanism of action and potential toxicity of BITC. This document outlines and compares common mass spectrometric strategies, provides detailed experimental protocols, and presents data in a structured format to aid in the selection of the most appropriate validation approach.
Comparison of Mass Spectrometry Strategies
The validation of BITC-protein adducts can be approached using two primary mass spectrometry-based strategies: bottom-up proteomics and intact protein analysis . Each method offers distinct advantages and disadvantages in terms of sensitivity, throughput, and the level of detail provided. A third, more specialized technique, the N-alkyl Edman degradation , is suitable for identifying N-terminal adducts.[3]
| Strategy | Description | Advantages | Disadvantages | Typical Application |
| Bottom-up Proteomics | The adducted protein is proteolytically digested (e.g., with trypsin) into smaller peptides, which are then analyzed by LC-MS/MS.[3] | High sensitivity and throughput.[3] Allows for precise localization of the modification site.[4] Compatible with complex mixtures. | Indirectly identifies the modified protein. Potential for incomplete digestion or modification lability during sample preparation.[1] | Identifying specific amino acid residues modified by BITC within a protein or in a complex proteome. |
| Intact Protein Analysis | The entire, undigested protein-adduct complex is analyzed by mass spectrometry.[4] | Provides the molecular weight of the intact adduct, confirming the number of BITC molecules bound.[4] Avoids artifacts from enzymatic digestion. | Lower sensitivity and mass accuracy for large proteins.[5] Does not provide the specific site of modification. Not suitable for complex mixtures. | Confirming covalent binding and determining the stoichiometry of modification for a purified protein. |
| N-alkyl Edman Degradation | A chemical method that sequentially removes amino acid residues from the N-terminus of a protein. When an adducted N-terminal residue is encountered, it can be identified by mass spectrometry.[3][6] | Highly specific for N-terminal adducts. Can be very sensitive with the right derivatizing agents.[6][7] | Only applicable to N-terminal modifications. Can be labor-intensive. | Investigating adduct formation at the N-terminal valine of hemoglobin as a biomarker of exposure.[6] |
Experimental Protocols
Bottom-Up Proteomics for BITC Adduct Site Identification
This protocol outlines the general workflow for identifying the specific amino acid residues modified by this compound.
a. Adduct Formation:
-
Incubate the target protein (e.g., 1 mg/mL) with a molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for a specified time (e.g., 2-4 hours).
-
Remove excess, unreacted BITC using a desalting column or dialysis.
b. Protein Digestion:
-
Denature the adducted protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.[8]
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.[8]
-
Dilute the solution 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[2]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
c. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[9]
-
Separate peptides on a C18 reversed-phase column using a gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[9]
d. Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using software such as MaxQuant, Proteome Discoverer, or open-mass search tools like Magnum for unknown modifications.[10][11]
-
Specify the mass of the BITC adduct (e.g., +195.05 Da for the unmodified biphenyl isothiocyanate) as a variable modification on potential target residues (e.g., Cysteine, Lysine).
-
Validate the identified adducted peptides by manual inspection of the MS/MS spectra, looking for characteristic fragment ions.
Intact Protein Analysis for Stoichiometry Determination
This protocol is designed to determine the number of BITC molecules bound to a target protein.
a. Adduct Formation and Purification:
-
Follow the adduct formation protocol as described in the bottom-up section.
-
Ensure the final sample is highly purified and in a volatile buffer (e.g., ammonium acetate) compatible with mass spectrometry.
b. Mass Spectrometry Analysis:
-
Analyze the intact protein-adduct complex using a mass spectrometer equipped with an electrospray ionization (ESI) source.[5]
-
Acquire data in the full MS mode over a mass range appropriate for the expected charge state envelope of the protein.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein and its adducts.
c. Data Interpretation:
-
Compare the mass of the adducted protein to the mass of the unmodified control protein.
-
The mass shift should correspond to integer multiples of the BITC molecular weight, indicating the stoichiometry of the modification.[4]
Data Presentation
Table 1: Comparison of Mass Spectrometry Parameters for BITC-Adduct Analysis
| Parameter | Bottom-Up Proteomics | Intact Protein Analysis |
| Instrumentation | High-Resolution LC-MS/MS (e.g., Orbitrap, Q-TOF) | ESI-TOF, ESI-Q-TOF, or Orbitrap |
| Sample Preparation | Proteolytic Digestion | Buffer Exchange/Desalting |
| Mass Accuracy | < 5 ppm for precursor ions | 10-20 ppm (depending on protein size) |
| Resolution | > 30,000 | > 10,000 |
| Primary Output | MS/MS spectra of adducted peptides | Deconvoluted mass of the intact protein |
| Key Information | Site of modification, identity of modified protein | Stoichiometry of modification |
Table 2: Expected Mass Shifts for this compound Adducts
| Residue | Adduct Type | Monoisotopic Mass Shift (Da) |
| Cysteine | Thiocarbamate | +195.0506 |
| Lysine (N-terminus or side chain) | Thiourea | +195.0506 |
| Serine/Threonine | Thiocarbamate (less common) | +195.0506 |
| Histidine | Thiourea (less common) | +195.0506 |
Visualizations
Caption: Experimental workflow for the validation of BITC-protein adducts.
Caption: Reaction of BITC with protein nucleophiles.
References
- 1. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sfrbm.org [sfrbm.org]
- 6. LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Quantification of Protein Phosphorylation by μLC-ICP-MS - Creative Proteomics [creative-proteomics.com]
- 9. Identification of Protein–Phenol Adducts in Meat Proteins: A Molecular Probe Technology Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Visualization of Uncharacterized Drug-Protein Adducts Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Peptide Fragmentation: A Comparative Guide to 3-Isothiocyanato-1,1'-biphenyl and Alternative N-Terminal Labeling Reagents
For researchers, scientists, and drug development professionals engaged in the mass spectrometric analysis of peptides, the strategic selection of a derivatization reagent is critical for achieving high-quality, interpretable data. N-terminal labeling, in particular, can significantly enhance ionization efficiency and direct fragmentation pathways, simplifying spectral analysis. This guide provides a comprehensive comparison of the mass spectrometric fragmentation patterns of peptides labeled with 3-Isothiocyanato-1,1'-biphenyl and other commonly used N-terminal labeling reagents. By presenting supporting data from relevant studies and detailed experimental protocols, this document aims to provide a clear framework for choosing the optimal reagent for specific research applications.
Introduction to N-Terminal Peptide Labeling
Chemical derivatization of the N-terminus of a peptide introduces a chemical moiety that can alter the peptide's physicochemical properties. This modification can be leveraged to:
-
Enhance Ionization: The addition of a hydrophobic or permanently charged group can improve the ionization efficiency of a peptide in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Direct Fragmentation: Certain labeling reagents can promote specific fragmentation pathways upon collision-induced dissociation (CID) or other fragmentation techniques, leading to more predictable and easily interpretable tandem mass spectra (MS/MS).
-
Facilitate Quantification: Isotopically labeled reagents allow for relative and absolute quantification of peptides in complex mixtures.
This compound is an aromatic isothiocyanate that, like the classic Edman reagent phenyl isothiocyanate (PITC), reacts with the N-terminal amine of peptides. Its biphenyl structure introduces significant hydrophobicity, which can be advantageous for chromatographic separation and ionization. Understanding its fragmentation behavior in comparison to other reagents is key to its effective application.
Comparison of Fragmentation Patterns and Performance
The choice of N-terminal labeling reagent has a profound impact on the resulting MS/MS spectrum. The following table summarizes the key characteristics of this compound (inferred from the behavior of other aryl isothiocyanates) and common alternative reagents.
| Labeling Reagent | Characteristic Fragmentation Pattern | Impact on Ionization | Primary Application |
| This compound | Expected to promote gas-phase Edman-type cleavage, yielding prominent b₁ and y(n-1) ions. The bulky biphenyl group may also lead to neutral loss of the tag. | Increases hydrophobicity, potentially enhancing ESI signal. | N-terminal sequencing, improving detection of low-abundance peptides. |
| Phenyl Isothiocyanate (PITC) | Promotes gas-phase Edman cleavage, resulting in abundant and characteristic b₁ and y(n-1) ion pairs.[1][2] | Moderate increase in hydrophobicity. | Gold standard for N-terminal sequencing (Edman degradation), peptide identification.[1] |
| Substituted Phenyl Isothiocyanates (e.g., DMPITC, DIM, DIE) | Promotes Edman-type fragmentation with enhanced sensitivity.[1][3] Basic moieties can improve MS sensitivity.[1] | Can significantly enhance signal intensity depending on the substituent.[3] | Targeted proteomics (MRM-MS), enhancing sensitivity for specific peptides. |
| (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP) | Introduces a fixed positive charge, leading to predictable fragmentation. The bulky tag can sometimes be lost during fragmentation.[4] | Significantly enhances ionization efficiency due to the permanent positive charge.[5] | N-terminal peptide identification, especially for low-abundance proteins.[4][5] |
| Reductive Dimethylation | Labels N-terminal and lysine amines. Enhances the signal for a₁ and y(n-1) ions.[5] | Minimal impact on hydrophobicity, provides good ionization. | Quantitative proteomics (using isotopic labels), general peptide identification. |
| Iodophenyl Isothiocyanate | Used in radical-directed dissociation (RDD), leading to favorable losses of the tag upon collisional activation.[6][7][8] | Introduces a site for radical initiation. | Structural characterization of peptides, differentiation of isomeric amino acids.[6][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for peptide labeling with isothiocyanates and subsequent mass spectrometric analysis.
Protocol 1: N-Terminal Peptide Labeling with Aryl Isothiocyanates
This protocol is a general procedure adaptable for this compound, PITC, and other similar reagents.
Materials:
-
Purified peptide sample
-
Coupling Buffer: 50 mM borate buffer, pH 8.5, in 50% acetonitrile (ACN)[9]
-
Aryl Isothiocyanate Reagent Solution: 50 mM in ACN
-
Anhydrous trifluoroacetic acid (TFA)
-
C18 desalting spin column
Procedure:
-
Sample Preparation: Dissolve the peptide sample (10-100 picomoles) in 50 µL of coupling buffer.[9]
-
Reagent Preparation: Prepare a fresh solution of the aryl isothiocyanate in ACN.
-
Coupling Reaction: Add a 10-fold molar excess of the isothiocyanate solution to the peptide solution.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.[9]
-
Drying: After incubation, dry the sample completely using a vacuum centrifuge.
-
Desalting: Reconstitute the labeled peptide in 0.1% TFA and desalt using a C18 spin column according to the manufacturer's instructions.
-
Elution and Analysis: Elute the labeled peptide from the C18 column with a suitable solvent (e.g., 60% ACN, 0.1% TFA) and prepare for mass spectrometry analysis.
Protocol 2: Mass Spectrometry Analysis
Instrumentation:
-
An electrospray ionization tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
Procedure:
-
Sample Infusion/Injection: Introduce the labeled peptide sample into the mass spectrometer via direct infusion or liquid chromatography (LC). For complex samples, LC separation is recommended.
-
MS1 Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the labeled peptide.
-
MS/MS Fragmentation: Select the precursor ion of the labeled peptide for fragmentation using collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or another appropriate fragmentation method.
-
Data Acquisition: Acquire the MS/MS spectrum, ensuring a sufficient number of fragment ions are detected for confident identification and characterization.
-
Data Analysis: Analyze the MS/MS spectrum for characteristic fragment ions (e.g., b₁ and y(n-1) ions for isothiocyanate-labeled peptides) to confirm the sequence and identify the N-terminal amino acid.
Visualizing Workflows and Comparisons
To further elucidate the experimental process and the relationships between these labeling strategies, the following diagrams are provided.
Conclusion
The selection of an N-terminal labeling reagent for mass spectrometry is a multifaceted decision that hinges on the specific analytical goals. While this compound is a promising reagent for enhancing hydrophobicity and promoting characteristic Edman-type fragmentation, a thorough understanding of the alternatives is essential. PITC remains a stalwart for generating predictable b₁ and y(n-1) ions, while its substituted derivatives offer avenues for significant signal enhancement in targeted analyses. For applications demanding the utmost sensitivity, the fixed charge of TMPP provides a distinct advantage. Meanwhile, reductive dimethylation offers a robust and cost-effective method for both identification and quantification. For detailed structural elucidation, reagents like iodophenyl isothiocyanate, which facilitate radical-directed dissociation, open up unique analytical possibilities. By carefully considering the comparative data and protocols presented in this guide, researchers can make a more informed choice of labeling strategy, ultimately leading to more robust and insightful mass spectrometric results.
References
- 1. researchgate.net [researchgate.net]
- 2. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Substituted Phenyl Isothiocyanates for Improved Protein Quantification" by Pamela Ann C Diego [digitalcommons.lib.uconn.edu]
- 4. khoury.northeastern.edu [khoury.northeastern.edu]
- 5. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Cell Permeability of Isothiocyanates and Common Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cell permeability of a compound is a critical determinant of its biological activity and therapeutic potential. Isothiocyanates, a class of compounds known for their chemopreventive properties, are generally considered cell-permeable.[1] This guide contrasts their permeability characteristics with those of standard fluorescent probes used to assess cell viability and membrane integrity. The data presented is compiled from various in vitro permeability assays, primarily the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Data Presentation: Comparative Permeability
The following table summarizes the apparent permeability coefficients (Papp) for various aromatic isothiocyanates and the comparative fluorescent probes. The Papp value is a quantitative measure of the rate at which a compound crosses a cell monolayer or artificial membrane. A higher Papp value indicates greater permeability.
| Compound/Probe | Assay Type | Papp (x 10⁻⁶ cm/s) | Permeability Class | Reference |
| Benzyl Isothiocyanate | Caco-2 | 5.1 (IC₅₀) | High | [2] |
| Phenethyl Isothiocyanate | Caco-2 | 2.4 (IC₅₀) | High | [2] |
| Calcein-AM | Readily Permeable | High | [3][4] | |
| Hoechst 33342 | Readily Permeable | High | [5][6] | |
| Fluorescein Diacetate | Freely Permeable | High | [7][8] |
Note: The data for Benzyl Isothiocyanate and Phenethyl Isothiocyanate are presented as IC₅₀ values from a proliferation assay, which indirectly suggests high cell uptake. Direct Papp values for many isothiocyanates are not consistently reported in publicly available literature. The fluorescent probes listed are well-established as having high cell permeability, which is a prerequisite for their function in live-cell imaging and viability assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer a foundation for designing and conducting cell permeability studies.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[9][10][11]
Objective: To determine the rate of transport of a compound across a confluent monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS or other suitable analytical method for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm² to ensure monolayer integrity.
-
Transport Experiment (Apical to Basolateral - A-B): a. Wash the cell monolayer twice with pre-warmed transport buffer. b. Add the test compound solution (typically at a concentration of 1-10 µM in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At specified time points, collect samples from the basolateral chamber and replace with fresh transport buffer.
-
Transport Experiment (Basolateral to Apical - B-A): Perform the same procedure as in step 3, but add the test compound to the basolateral chamber and collect samples from the apical chamber. This helps to identify active efflux.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that predicts passive diffusion across an artificial lipid membrane.[12][13][14][15]
Objective: To determine the passive permeability of a compound.
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Lipid solution (e.g., 1% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Membrane Coating: Add 5 µL of the lipid solution to each well of the donor filter plate, ensuring the filter is completely coated.
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Add 150 µL of the test compound solution (typically 10 µM in PBS with 5% DMSO) to each well of the donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for 16-18 hours in a humidified chamber.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.
Live Cell Staining with Hoechst 33342
Hoechst 33342 is a cell-permeant nuclear stain used to visualize cell nuclei in live cells.[5][6][16][17]
Objective: To stain the nuclei of live cells for visualization by fluorescence microscopy.
Materials:
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in water)
-
Live cells in culture
-
Culture medium or PBS
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Prepare Staining Solution: Dilute the Hoechst 33342 stock solution to a working concentration of 0.1-10 µg/mL in culture medium or PBS. The optimal concentration should be determined empirically for each cell type.[5]
-
Cell Staining: Remove the culture medium and add the Hoechst 33342 working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 10-30 minutes, protected from light.[6]
-
Washing (Optional): Gently wash the cells with pre-warmed PBS to reduce background fluorescence. For many applications, imaging can be performed directly in the staining solution.[5]
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with excitation around 350 nm and emission around 461 nm.
Calcein-AM Cell Viability Assay
Calcein-AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases in viable cells.[3][4][18][19]
Objective: To quantify the number of viable cells in a population.
Materials:
-
Calcein-AM stock solution (e.g., 1-5 mM in DMSO)
-
Cells in culture (adherent or suspension)
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Prepare Working Solution: Dilute the Calcein-AM stock solution to a working concentration of 1-10 µM in assay buffer. The optimal concentration depends on the cell type.[4]
-
Cell Staining:
-
For adherent cells, remove the culture medium, wash with assay buffer, and add the Calcein-AM working solution.
-
For suspension cells, pellet the cells, resuspend in the Calcein-AM working solution.
-
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[4]
-
Fluorescence Measurement:
-
Using a fluorescence plate reader, measure the fluorescence at an excitation of ~490 nm and emission of ~515 nm.
-
Alternatively, visualize the green fluorescence of viable cells using a fluorescence microscope.
-
Fluorescein Diacetate (FDA) Uptake Assay
FDA is a cell-permeant, non-fluorescent molecule that is hydrolyzed by intracellular esterases to the fluorescent compound fluorescein in viable cells.[7][8]
Objective: To assess cell viability and membrane integrity.
Materials:
-
Fluorescein Diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone)
-
Cells in culture
-
PBS or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare Staining Solution: Dilute the FDA stock solution to a working concentration (e.g., 1 µg/mL) in PBS.
-
Cell Preparation: Wash the cells with PBS to remove any residual serum that may contain esterases.
-
Staining: Add the FDA staining solution to the cells.
-
Incubation: Incubate at room temperature or 37°C for 5-15 minutes in the dark.
-
Imaging/Measurement:
-
Observe the green fluorescence of viable cells using a fluorescence microscope (Ex/Em ~488/530 nm).
-
Quantify the fluorescence using a plate reader.
-
Mandatory Visualizations
Caption: Workflow for the Caco-2 permeability assay.
Caption: Cellular processing of Calcein-AM.
References
- 1. mdpi.com [mdpi.com]
- 2. Dietary isothiocyanates inhibit Caco-2 cell proliferation and induce G2/M phase cell cycle arrest, DNA damage, and G2/M checkpoint activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. youdobio.com [youdobio.com]
- 7. benchchem.com [benchchem.com]
- 8. A rapid cell membrane permeability test using fluorescent dyes and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
Navigating the Landscape of Biphenyl-Binding Protein Labeling: A Guide to Alternatives for 3-Isothiocyanato-1,1'-biphenyl
For researchers, scientists, and drug development professionals engaged in the study of biphenyl-binding proteins, the covalent labeling agent 3-Isothiocyanato-1,1'-biphenyl has long been a staple for identifying and characterizing these crucial targets. However, the demand for greater efficiency, specificity, and versatility in experimental design has spurred the development of innovative alternatives. This guide provides a comprehensive comparison of emerging labeling strategies, including photoaffinity labeling and click chemistry, offering insights into their performance, supported by experimental data and detailed protocols to empower informed decisions in your research.
The isothiocyanate group of this compound reacts with nucleophilic residues on proteins, primarily lysine, to form a stable covalent bond. While effective, this method can sometimes lack specificity and the reaction conditions may not be suitable for all biological systems. The alternatives presented here offer distinct advantages, from photo-inducible covalent bond formation to bioorthogonal reactions that minimize off-target effects.
A Comparative Overview of Labeling Strategies
To facilitate a clear comparison, the following table summarizes the key characteristics of this compound and its alternatives. It is important to note that direct, head-to-head quantitative comparisons of these specific biphenyl-based probes are not extensively available in the current literature. The performance metrics provided are based on the general principles of each labeling technique and data from studies using similar probe structures.
| Feature | This compound | Biphenyl-Based Photoaffinity Probes | Biphenyl-Based Click Chemistry Probes |
| Labeling Mechanism | Covalent modification of nucleophilic amino acids (e.g., lysine). | Light-induced covalent bond formation with nearby amino acids. | Bioorthogonal reaction between an azide and an alkyne. |
| Reactive Group | Isothiocyanate (-NCS) | Diazirine, Benzophenone, Aryl Azide | Alkyne or Azide |
| Specificity | Can be moderate; reacts with available nucleophiles. | Higher specificity due to light-controlled activation at the binding site. | High specificity due to the bioorthogonal nature of the reaction. |
| Control | Limited temporal control over the reaction. | High temporal and spatial control via UV light application. | High control through the introduction of the reaction partner. |
| Potential for Off-Target Labeling | Can occur with highly reactive nucleophiles outside the binding site. | Minimized by localized activation of the probe. | Very low due to the inertness of the reactive groups in a biological context. |
| Versatility | Primarily used for direct labeling. | Can be used for target identification, binding site mapping, and in cellular environments. | Enables a two-step labeling approach for introducing various reporter tags (e.g., fluorophores, biotin).[1][2] |
In-Depth Look at Alternative Probes
Biphenyl-Based Photoaffinity Probes
Photoaffinity labeling (PAL) has emerged as a powerful technique for identifying and mapping the binding sites of small molecules on their protein targets.[3][4] These probes typically incorporate a photoreactive moiety, such as a diazirine, benzophenone, or aryl azide, into the biphenyl scaffold.[5][6] Upon exposure to UV light, this group forms a highly reactive intermediate that covalently crosslinks with amino acid residues in close proximity to the binding site.[3][7]
A significant advantage of PAL is the ability to control the labeling reaction spatially and temporally. The covalent bond is only formed when the probe is activated by light, reducing the likelihood of non-specific labeling of proteins that are not true binding partners.[4]
Example Probe Structures:
-
Biphenyl-Diazirine Probes: Diazirines are small, highly reactive photoreactive groups that generate carbenes upon UV irradiation. Biphenyl-diazirine probes can be synthesized to mimic the structure of this compound, offering a photo-activatable alternative for covalent labeling.[7]
-
Biphenyl-Benzophenone Probes: Benzophenones are another class of photoreactive groups that form a reactive triplet state upon UV activation. They are known for their relatively high crosslinking efficiency.
-
Biphenyl-Aryl Azide Probes: Aryl azides generate reactive nitrenes upon photolysis and have also been successfully used in photoaffinity labeling experiments.[8]
Biphenyl-Based Click Chemistry Probes
Click chemistry, a set of bioorthogonal reactions, provides a highly specific and efficient method for protein labeling.[9][10] This approach typically involves a two-step process. First, a biphenyl probe functionalized with either an alkyne or an azide group is used to bind to the target protein. In the second step, a reporter molecule (e.g., a fluorophore or biotin) carrying the complementary reactive group (azide or alkyne, respectively) is added, leading to a specific covalent linkage via a cycloaddition reaction.[1][2]
The bioorthogonal nature of the azide-alkyne reaction ensures that the labeling occurs exclusively between the probe and the reporter, with minimal side reactions with endogenous biomolecules.[11] This high degree of specificity is a major advantage over traditional labeling methods.
Example Probe Structures:
-
Biphenyl-Alkyne Probes: A terminal alkyne group can be incorporated into the biphenyl scaffold. After binding to the target protein, this probe can be "clicked" with an azide-containing reporter molecule.
-
Biphenyl-Azide Probes: Similarly, an azide group can be introduced into the biphenyl structure for subsequent reaction with an alkyne-functionalized reporter.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these alternative labeling strategies. Below are outlines of general protocols for photoaffinity and click chemistry labeling of biphenyl-binding proteins.
Protocol 1: Photoaffinity Labeling of a Biphenyl-Binding Protein
Objective: To covalently label a biphenyl-binding protein using a biphenyl-based photoaffinity probe.
Materials:
-
Biphenyl-based photoaffinity probe (e.g., with a diazirine group)
-
Purified biphenyl-binding protein or cell lysate containing the protein
-
UV lamp (e.g., 365 nm)
-
Reaction buffer (e.g., PBS or Tris buffer, pH 7.4)
-
SDS-PAGE reagents and equipment
-
Detection method (e.g., Western blot, fluorescence scanner if the probe is tagged)
Methodology:
-
Incubation: Incubate the biphenyl-binding protein with the photoaffinity probe in the reaction buffer. The concentration of the probe and protein, as well as the incubation time, should be optimized for the specific interaction. A typical starting point is a 10-fold molar excess of the probe.
-
UV Crosslinking: Expose the sample to UV light for a defined period to activate the photoreactive group and induce covalent crosslinking. The duration and intensity of UV exposure need to be carefully controlled to maximize labeling efficiency while minimizing protein damage.[12]
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (DTT).
-
Analysis: Analyze the labeled protein by SDS-PAGE. The covalent attachment of the probe will result in a mass shift of the target protein. The labeled protein can be detected by various methods depending on the probe design (e.g., autoradiography for radiolabeled probes, Western blotting for epitope-tagged probes, or fluorescence scanning for fluorescently tagged probes).[13]
Protocol 2: Click Chemistry-Based Labeling of a Biphenyl-Binding Protein
Objective: To label a biphenyl-binding protein using a biphenyl-alkyne probe followed by a click reaction with an azide-fluorophore.
Materials:
-
Biphenyl-alkyne probe
-
Purified biphenyl-binding protein or cell lysate
-
Azide-functionalized fluorophore
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS or Tris buffer, pH 7.4)
-
SDS-PAGE reagents and equipment
-
Fluorescence scanner
Methodology:
-
Primary Labeling: Incubate the biphenyl-binding protein with the biphenyl-alkyne probe.
-
Removal of Excess Probe: Remove the unbound probe using a suitable method, such as a desalting column or dialysis.
-
Click Reaction: Prepare the click reaction mixture containing the labeled protein, the azide-fluorophore, the copper(I) catalyst, and the chelating ligand in the reaction buffer.[14]
-
Incubation: Allow the click reaction to proceed for a specific time (typically 1-2 hours) at room temperature.
-
Analysis: Analyze the fluorescently labeled protein by SDS-PAGE followed by in-gel fluorescence scanning.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.
Caption: A comparison of the experimental workflows for photoaffinity labeling and click chemistry-based protein labeling.
Signaling Pathways and Logical Relationships
The identification of biphenyl-binding proteins is often a critical step in elucidating complex signaling pathways. The following diagram illustrates a generic signaling cascade where a biphenyl-binding protein plays a key role, and how different labeling strategies can be employed for its identification.
Caption: A diagram illustrating the role of a biphenyl-binding protein in a signaling pathway and the application of different labeling probes for its identification.
Conclusion
While this compound remains a useful tool, the landscape of protein labeling has evolved to offer more sophisticated and versatile alternatives. Biphenyl-based photoaffinity and click chemistry probes provide researchers with enhanced specificity, control, and a broader range of applications for the study of biphenyl-protein interactions. The choice of the optimal labeling strategy will depend on the specific experimental goals, the nature of the target protein, and the desired downstream applications. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate method to advance their understanding of the critical roles played by biphenyl-binding proteins in health and disease.
References
- 1. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of alkyne-tagged and biotin-tagged Sortin1 as novel photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Amino Acid Derivatization Reagents: 3-Isothiocyanato-1,1'-biphenyl in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the kinetic performance of isothiocyanates as derivatization agents for amino acids, with a specific focus on 3-Isothiocyanato-1,1'-biphenyl. In the landscape of protein and peptide analysis, reagents for N-terminal sequencing and amino acid quantification are crucial. Phenyl isothiocyanate (PITC) has long been the gold standard for the Edman degradation process.[1][2] This document provides a framework for evaluating this compound as a potential alternative, comparing its theoretical properties with the well-established performance of PITC and other reagents.
Due to a lack of specific published kinetic data for this compound, this guide leverages data from analogous isothiocyanates and provides detailed experimental protocols to empower researchers to conduct their own kinetic analyses.
Reagent Overview and Theoretical Performance Comparison
The reactivity of an isothiocyanate in peptide sequencing and amino acid analysis is governed by the efficiency of its reaction with the N-terminal amino group, the cleavage of the derivatized amino acid, and the stability and detectability of the final thiohydantoin derivative.[3] The primary structural difference between PITC and this compound is the replacement of a phenyl group with a biphenyl group. This modification is expected to influence the reagent's properties.
| Feature | Phenyl isothiocyanate (PITC) | This compound (BITC) | Theoretical Impact of Biphenyl Group |
| Structure | Phenyl group attached to -NCS | Biphenyl group attached to -NCS | Increased molecular size and hydrophobicity. |
| Reactivity | Well-characterized; efficient coupling with primary and secondary amines under mild alkaline conditions.[1] | No specific data available. Expected to have similar electronic reactivity at the -NCS group. Steric hindrance from the bulkier biphenyl group might slightly decrease the reaction rate compared to PITC. | |
| Solubility | Soluble in common organic solvents used for derivatization (e.g., pyridine, acetonitrile).[4] | No specific data available. The larger nonpolar biphenyl structure may decrease solubility in aqueous buffers but enhance it in organic solvents. | |
| Derivative Properties | Forms phenylthiohydantoin (PTH)-amino acid derivatives. | Forms biphenylthiohydantoin (BTH)-amino acid derivatives. | Increased hydrophobicity of BTH-derivatives could lead to longer retention times in reversed-phase HPLC, potentially improving separation of hydrophilic amino acids. |
| Detection | PTH-derivatives have a strong UV chromophore (the phenyl group) for easy detection via HPLC-UV.[3] | No specific data available. The biphenyl group is also a strong chromophore, likely resulting in excellent UV detection properties, possibly at a different optimal wavelength than PTH derivatives. |
Quantitative Kinetic Data for Isothiocyanate Analogues
While kinetic data for this compound is unavailable, examining the reaction rates of other isothiocyanates provides a valuable benchmark. The reaction with glutathione (GSH), a key intracellular nucleophile, is often used to compare reactivity.
| Isothiocyanate | Structure | Nucleophile | Rate Constant (k) (M⁻¹min⁻¹) | Reaction Conditions |
| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | Glutathione | 130 | 25-30°C, pH 6.5 |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | Glutathione | 75 | 25-30°C, pH 6.5 |
| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | Glutathione | 45 | 25-30°C, pH 6.5 |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | Glycine | Rate increases with pH | 25°C, pH 6-10 |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | Alanine | Rate increases with pH | 25°C, pH 6-10 |
Data compiled from a comparative analysis of isothiocyanate reactivity and studies on AITC reactions.[5][6]
Comparison with Alternative Derivatization Reagents
Several alternatives to isothiocyanate-based derivatization exist, each with specific advantages for different analytical applications, particularly those involving mass spectrometry.
| Reagent Class | Example | Principle | Advantages | Disadvantages |
| Isothiocyanates | Phenyl isothiocyanate (PITC) | Reacts with N-terminal amine; enables Edman degradation. | Gold standard for de novo sequencing; reliable and well-understood.[3] | Low throughput; not suitable for N-terminally blocked proteins.[3] |
| Carbamates | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Precolumn derivatization of primary and secondary amines. | AQC derivatives are extremely stable, leading to high reproducibility.[7] | Requires fluorescence detection. |
| Phosphonium Salts | (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide (TMPP) | Introduces a permanent positive charge to the N-terminus. | Enhances ionization efficiency and sensitivity in mass spectrometry (MS).[3] | Primarily for MS-based analysis, not sequential degradation. |
| Reductive Amination | Dimethyl Labeling (Formaldehyde + reducing agent) | Labels N-terminal and lysine amines. | Simple, cost-effective, and well-suited for quantitative MS-based proteomics.[3] | Labels multiple sites (lysines), complicating simple N-terminal analysis. |
Experimental Protocols
The following are detailed methodologies for determining the reaction kinetics of an isothiocyanate, such as this compound, with an amino acid.
Protocol 1: Kinetic Analysis via High-Performance Liquid Chromatography (HPLC)
This protocol is ideal for monitoring the depletion of reactants and the formation of the product over time, providing a comprehensive kinetic profile.
Materials:
-
This compound
-
Amino acid of interest (e.g., Glycine, Alanine)
-
Reaction buffer (e.g., 100 mM Sodium Borate, pH 9.0)
-
Quenching solution (e.g., 10% Formic Acid or Trifluoroacetic Acid)
-
Anhydrous acetonitrile or DMSO for stock solutions
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase HPLC column
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous acetonitrile. Prepare a stock solution of the amino acid (e.g., 100 mM) in the reaction buffer.
-
Reaction Setup: In a thermostatted reaction vessel (e.g., 25°C), combine the reaction buffer and the amino acid solution to achieve the desired final concentration.
-
Initiation: Start the reaction by adding a small volume of the isothiocyanate stock solution to the vessel with vigorous mixing.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing the quenching solution. This acidifies the mixture, protonating the amine and effectively stopping the reaction.
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable gradient elution method to separate the isothiocyanate, the amino acid, and the biphenylthiocarbamoyl (BTC)-amino acid product. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor the elution of compounds using the UV detector at a wavelength appropriate for the biphenyl chromophore.
-
-
Data Analysis:
-
Integrate the peak areas for the isothiocyanate reactant and the BTC-amino acid product at each time point.
-
Plot the concentration of the reactant or product versus time.
-
Determine the reaction rate constant by fitting the data to the appropriate integrated rate law (e.g., pseudo-first-order if one reactant is in large excess).[5]
-
Protocol 2: Kinetic Analysis via UV-Vis Spectrophotometry
This method is suitable for rapid kinetic measurements if there is a distinct change in the UV-Vis absorbance spectrum upon product formation.
Materials:
-
This compound
-
Amino acid of interest
-
Reaction buffer (e.g., 100 mM Phosphate or Borate buffer at the desired pH)
-
Anhydrous solvent for stock solution (e.g., acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Reagent Preparation: Prepare stock solutions of the isothiocyanate and the amino acid as described in the HPLC protocol.
-
Determination of λmax: Determine the absorbance spectra of the reactants and the final product (after the reaction has gone to completion) to find a suitable wavelength for monitoring where the change in absorbance is maximal.
-
Kinetic Run:
-
Pipette the reaction buffer and the amino acid solution into a quartz cuvette and place it in the thermostatted holder.
-
Initiate the reaction by adding a small volume of the isothiocyanate stock solution, mixing quickly and thoroughly.
-
Immediately begin recording the absorbance at the predetermined wavelength over time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Convert absorbance values to concentration using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) of the product must be determined.
-
Calculate the rate constant by fitting the concentration vs. time data to the appropriate integrated rate law.[5]
-
Visualizations
Reaction Pathway
The fundamental reaction between an isothiocyanate and an amino acid proceeds via nucleophilic attack of the deprotonated amino group on the electrophilic carbon of the isothiocyanate, forming a thiocarbamoyl derivative.
Caption: General reaction pathway for amino acid derivatization by an isothiocyanate.
Experimental Workflow
The workflow for a kinetic analysis experiment involves careful preparation, timed sampling, and precise analytical measurement.
Caption: A typical experimental workflow for kinetic analysis of isothiocyanate reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Availability of phenylisothiocyanate for the amino acid sequence/configuration determination of peptides containing D/L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems [agris.fao.org]
- 7. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-Isothiocyanato-1,1'-biphenyl as a covalent inhibitor compared to non-covalent binders
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic design of enzyme inhibitors is paramount. Two primary modalities, covalent and non-covalent inhibition, offer distinct advantages and challenges. This guide provides a comparative analysis of these two approaches, focusing on the aldo-keto reductase (AKR) superfamily, a group of enzymes implicated in a range of pathologies including cancer and inflammatory diseases. While specific efficacy data for the covalent inhibitor 3-isothiocyanato-1,1'-biphenyl is not yet available in published literature, its isothiocyanate functional group represents a class of well-documented covalent modifiers. This guide will use the isothiocyanate class as a proxy for covalent inhibition to contrast with established non-covalent binders of AKR enzymes, particularly the AKR1C subfamily.
The Rise of Covalent and Non-Covalent Inhibition Strategies
Non-covalent inhibitors, the bedrock of traditional pharmacology, rely on reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces to bind to their target enzymes. In contrast, covalent inhibitors form a stable, irreversible bond with their target, often leading to a more durable and potent biological effect. The choice between these strategies is a critical decision in the drug development pipeline, influenced by the therapeutic target and desired pharmacological profile.
Data Presentation: A Comparative Look at Inhibitor Efficacy
The following tables summarize the inhibitory potency of several non-covalent inhibitors against two key members of the AKR1C subfamily, AKR1C1 and AKR1C3. The data is presented as IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 1: Inhibitory Activity (IC50) of Non-Covalent Binders against AKR1C1
| Compound Class | Inhibitor | IC50 (µM) for AKR1C1 |
| NSAID Analogue | 3-Bromo-5-phenylsalicylic acid | 0.0041[1] |
| Salicylic Acid Derivative | 5-(2,5-dimethylfuran-3-carboxamido)-salicylic acid | 50[1] |
| Naphthoic Acid Derivative | 3-(2-carboxyethylamino)-2-naphthoic acid | 19[1] |
Table 2: Inhibitory Activity (IC50) of Non-Covalent Binders against AKR1C3
| Compound Class | Inhibitor | IC50 (µM) for AKR1C3 | Selectivity (AKR1C2 IC50 / AKR1C3 IC50) |
| N-Phenyl-Aminobenzoate | Flufenamic acid | 0.051[2] | 7[2] |
| N-Phenyl-Aminobenzoate | Compound 2a | 0.060[2] | ~3.7 |
| Chalcone | Chalcone 23 | 1.08[3] | Not Reported |
| Flavonoid | 2'-hydroxyflavone | 0.3 | >100[2] |
Signaling Pathways and Experimental Workflows
The inhibition of AKR1C enzymes can have significant downstream effects on cellular signaling pathways, particularly in the context of cancer. The following diagrams, generated using the DOT language, illustrate a key signaling pathway influenced by AKR1C3 and a general workflow for comparing covalent and non-covalent inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize covalent and non-covalent inhibitors.
AKR1C Enzyme Inhibition Assay (for Non-Covalent Inhibitors)
This assay is designed to determine the IC50 value of a non-covalent inhibitor.
-
Principle: The enzymatic activity of recombinant human AKR1C is measured by monitoring the change in absorbance of the cofactor NADPH at 340 nm. The rate of NADPH oxidation or NADP+ reduction is proportional to the enzyme's activity. An inhibitor will decrease this rate.
-
Materials:
-
Recombinant human AKR1C1 and AKR1C3 enzymes.
-
Substrate (e.g., S-tetralol or 9,10-phenanthrenequinone).[4][5]
-
Cofactor (NADPH or NADP+).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate, cofactor, and test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant AKR1C enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate and cofactor to each well.
-
Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mass Spectrometry for Covalent Inhibitor Target Identification
This protocol is used to confirm the covalent binding of an inhibitor to its target protein and to identify the specific amino acid residue that is modified.
-
Principle: A protein of interest is incubated with the covalent inhibitor. The protein is then digested into smaller peptides, and the resulting mixture is analyzed by mass spectrometry. A mass shift in a peptide corresponding to the mass of the inhibitor indicates covalent modification.
-
Materials:
-
Purified target protein (e.g., AKR1C).
-
Covalent inhibitor (e.g., this compound).
-
Dithiothreitol (DTT) and iodoacetamide (IAM) for reduction and alkylation of disulfide bonds.
-
Trypsin for protein digestion.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Incubation: Incubate the purified target protein with the covalent inhibitor.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate free cysteine residues with IAM.
-
Digestion: Digest the protein into peptides using trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the MS/MS data against a protein database to identify the peptides. Look for peptides with a mass modification corresponding to the covalent adduction of the inhibitor to a specific amino acid residue (typically cysteine for isothiocyanates).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound interacts with its intended target within a cellular environment.
-
Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining.
-
Materials:
-
Cultured cells.
-
Test compound (covalent or non-covalent).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Antibody specific to the target protein (e.g., anti-AKR1C).
-
Western blotting reagents and equipment.
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control.
-
Heating: Harvest the cells, resuspend them in buffer, and heat aliquots to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantification: Quantify the amount of the soluble target protein in each sample using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve for the compound-treated cells compared to the control cells indicates target engagement.
-
Conclusion: A Tale of Two Inhibition Strategies
The choice between a covalent and a non-covalent inhibitor is a nuanced decision in drug development. Non-covalent inhibitors offer a well-trodden path with predictable pharmacokinetics and reversible action. Their efficacy is readily quantifiable with standard assays like the one described for AKR1C enzymes.
Covalent inhibitors, exemplified by the isothiocyanate class, present a more complex but potentially more rewarding approach. Their irreversible binding can lead to prolonged target engagement and enhanced potency. However, this comes with the risk of off-target modifications, necessitating rigorous characterization using techniques like mass spectrometry to ensure selectivity. The Cellular Thermal Shift Assay provides a valuable tool for confirming target engagement for both inhibitor types in a physiologically relevant context.
While the specific efficacy of this compound as a covalent inhibitor of AKR enzymes remains to be elucidated, the principles and experimental approaches outlined in this guide provide a robust framework for its future investigation and for the broader comparison of covalent and non-covalent inhibition strategies in drug discovery. The continued exploration of both modalities will undoubtedly fuel the development of novel and effective therapeutics for a wide range of diseases.
References
- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Isothiocyanato-1,1'-biphenyl
Disclaimer: This document provides guidance for the proper disposal of 3-Isothiocyanato-1,1'-biphenyl based on the general properties of isothiocyanate compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Researchers must consult the specific SDS for any chemical before use and conduct a thorough risk assessment for their particular experimental conditions.
The disposal of this compound requires strict adherence to safety protocols and hazardous waste regulations due to the inherent risks associated with the isothiocyanate functional group. Isothiocyanates are recognized as reactive compounds that can present considerable health hazards upon exposure. This guide furnishes essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical waste.
Hazard Summary
Based on data for analogous isothiocyanate compounds, this compound is anticipated to be:
-
Toxic : Potentially harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2]
-
Corrosive : May cause severe skin burns and eye damage.[1][2]
-
Environmental Hazard : May be very toxic to aquatic life with long-lasting effects.[3][4]
Personal Protective Equipment (PPE) During Disposal
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling and disposing of this compound.
| PPE Category | Specific Requirements |
| Eye and Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield may also be necessary. |
| Skin and Body | Wear appropriate protective gloves (e.g., nitrile, neoprene) and clothing to prevent skin exposure.[3][4] A lab coat and apron are recommended. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Work should be conducted in a chemical fume hood.[1][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound waste.
1. Waste Collection and Storage:
-
Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.[7][8] The container must be kept tightly closed.[1][9]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and amines.[9]
-
The storage area should be a designated satellite accumulation area (SAA) under the control of the laboratory personnel.[7]
2. Chemical Inactivation (Optional, for experienced personnel only):
For some isothiocyanates, chemical inactivation through hydrolysis can be a method to reduce their reactivity before disposal. This procedure should only be performed by trained personnel in a controlled environment.
-
Reaction: Slowly and cautiously add the this compound waste to a stirred solution of sodium hydroxide (e.g., 10%). This reaction can be exothermic, so it is crucial to control the temperature with an ice bath.[10]
-
Monitoring: Stir the mixture at room temperature for several hours to ensure complete hydrolysis.[10]
-
Neutralization: After the reaction is complete, carefully neutralize the solution to a pH of approximately 7 with a dilute acid (e.g., hydrochloric acid), while maintaining cooling.[10]
-
Final Disposal: The resulting neutralized solution should be collected as hazardous waste.[10]
3. Final Disposal:
-
All waste containing this compound, including the product of any inactivation procedure, must be disposed of as hazardous waste.[6]
-
Do not dispose of this chemical down the drain or in regular trash.[8][11]
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Ensure compliance with all federal, state, and local regulations.[4][9]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[8] After thorough cleaning, the container can be disposed of according to institutional guidelines.[8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. nswai.org [nswai.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
- 11. nems.nih.gov [nems.nih.gov]
Essential Safety and Operational Guide for 3-Isothiocyanato-1,1'-biphenyl
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Isothiocyanato-1,1'-biphenyl in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier and Physical Properties
| Property | Value |
| CAS Number | 1510-25-4 |
| Molecular Formula | C13H9NS |
| Molecular Weight | 211.28 g/mol |
| Purity | 95+% |
Hazard Identification and Precautionary Statements
This compound is classified with the following hazards:
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
General hazards for isothiocyanates also include potential for being toxic if swallowed, in contact with skin, or inhaled, and may cause skin and respiratory sensitization.[1][2][3][4]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to prevent exposure.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2][3] A face shield may be required for splash hazards. | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1] A lab coat and closed-toe shoes are mandatory.[1] Consider flame-retardant and antistatic protective clothing. | Prevents skin contact, which can cause irritation and potential allergic reactions.[1][4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when vapors or aerosols are generated.[1][2][3] All handling of the solid and its solutions should be conducted in a certified chemical fume hood.[5] | Protects against inhalation of irritant dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[1]
-
Ensure a chemical fume hood is operational and use it for all procedures involving this substance.[5]
-
Verify that an eyewash station and safety shower are readily accessible.[2][5]
2. Weighing and Transfer:
-
Handle the solid compound exclusively within a chemical fume hood to avoid inhalation of dust.
-
Keep the container tightly closed when not in use to prevent exposure to moisture and air.[2][5]
3. Dissolution:
-
Add the solid to the solvent slowly and in a controlled manner.
-
If the dissolution process is exothermic, ensure the vessel is appropriately cooled.
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
The recommended storage temperature is 2-8°C.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[7][8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams.[4]
-
-
Disposal Procedure:
Experimental Workflow
Caption: Logical workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
